Product packaging for 4-N-Desacetyl-5-N-acetyl Oseltamivir(Cat. No.:CAS No. 956267-10-0)

4-N-Desacetyl-5-N-acetyl Oseltamivir

Cat. No.: B585361
CAS No.: 956267-10-0
M. Wt: 312.40 g/mol
InChI Key: SEYYJZMDDOOQNB-RRFJBIMHSA-N
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Description

4-N-Desacetyl-5-N-acetyl Oseltamivir is a chemically characterized impurity and metabolite of the antiviral drug Oseltamivir, which is marketed under the brand name Tamiflu for the treatment and prevention of influenza A and B viruses . This compound, with the molecular formula C16H28N2O4 and a molecular weight of 312.40 g/mol, is specifically recognized as a pharmaceutical analytical impurity (OSELTAMIVIR PHOSPHATE IMPURITY G) . Its primary research application is in the field of analytical chemistry and pharmaceutical development, where it is used as a high-purity reference standard for quality control and assurance. Researchers utilize this compound to develop and validate analytical methods, such as HPLC, to ensure the purity and safety of oseltamivir drug substances and products by accurately identifying and quantifying this specific impurity. The study of this metabolite also provides valuable insights into the metabolic pathway of oseltamivir, which is a prodrug that is extensively converted in the body to its active form, oseltamivir carboxylate . This product is intended for research use only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O4 B585361 4-N-Desacetyl-5-N-acetyl Oseltamivir CAS No. 956267-10-0

Properties

IUPAC Name

ethyl (3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYYJZMDDOOQNB-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956267-10-0
Record name 4-N-Desacetyl-5-N-acetyl oseltamivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956267100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/300BX85SHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-N-desacetyl-5-N-acetyl oseltamivir, a key intermediate and derivative in the synthesis of the antiviral drug oseltamivir (Tamiflu®). This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The synthesis of this specific regioisomer, where the C5-amine is acetylated and the C4-amine remains free, is of significant interest for structure-activity relationship studies and the development of novel neuraminidase inhibitors.

Overview of the Synthetic Strategy

The primary route for the synthesis of this compound hinges on the formation of a crucial diamine intermediate, followed by a regioselective N-acetylation. This approach avoids the use of hazardous azide reagents in the final steps, offering a safer and more efficient pathway. The synthesis commences from a readily available epoxide precursor derived from shikimic acid, a common starting material in oseltamivir synthesis.[1][2]

The key strategic elements of this synthesis are:

  • Formation of a Diamine Intermediate: An azide-free approach is employed to introduce two amino groups onto the cyclohexene ring.[3][4] This typically involves the opening of an aziridine intermediate.

  • Regioselective Acetylation: The selective acetylation of the C5-amino group of the diamine intermediate is achieved under controlled acidic conditions. This selectivity is driven by the difference in the pKa values of the two amino groups, where the C4-amino group is more readily protonated and thus protected from acetylation.[2]

This guide will focus on a representative azide-free synthesis pathway that leads to the desired diamine precursor, followed by the critical selective acetylation step.

Synthesis Pathway

The synthesis of this compound can be conceptually broken down into two main stages:

  • Synthesis of the Diamine Intermediate: Starting from the key epoxide derived from shikimic acid, a diamine is synthesized.

  • Selective N-Acetylation: The resulting diamine undergoes selective acetylation to yield the final product.

The overall transformation is depicted in the following diagram:

G cluster_0 Stage 1: Diamine Synthesis cluster_1 Stage 2: Selective Acetylation Epoxide Key Epoxide Precursor Diamine_Intermediate (3R,4R,5S)-4,5-diamino-3-(1-ethylpropoxy)- 1-cyclohexene-1-carboxylic acid ethyl ester Epoxide->Diamine_Intermediate Multiple Steps (Azide-free route) Target_Molecule This compound ((3R,4R,5S)-4-amino-5-acetamido-3-(1-ethylpropoxy)- 1-cyclohexene-1-carboxylic acid ethyl ester) Diamine_Intermediate->Target_Molecule Acetic Anhydride, Acidic Conditions G Start Key Epoxide Step1 Aziridination Start->Step1 e.g., Reaction with an iminophosphorane Step2 Ring Opening Step1->Step2 Nucleophilic attack End Diamine Intermediate Step2->End

References

chemical structure of 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Desacetyl-5-N-acetyl Oseltamivir is a recognized process-related impurity and potential metabolite of Oseltamivir, an antiviral medication used for the treatment and prevention of influenza A and B viruses.[1] As with any pharmaceutical compound, the identification, synthesis, and characterization of impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, potential synthetic pathways, and analytical methodologies relevant to this compound, also known as Oseltamivir EP Impurity G.

Chemical Structure and Identification

This compound is a stereoisomer of Oseltamivir where the acetyl group on the C4 amino group is absent, and an acetyl group is present on the C5 amino group.

PropertyValue
IUPAC Name ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Synonyms Oseltamivir EP Impurity G, (3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester
CAS Number 956267-10-0
Molecular Formula C₁₆H₂₈N₂O₄
Molecular Weight 312.40 g/mol
Canonical SMILES CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--NC(=O)C)C(=O)OCC
InChI String InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this impurity would likely involve a multi-step process starting from a suitable chiral precursor, similar to the synthesis of Oseltamivir itself. A key step would be the selective acylation of the C5 amino group while the C4 amino group remains unprotected or is selectively deprotected. A potential, though unverified, synthetic approach is outlined in the flowchart below.

Disclaimer: The following is a proposed synthetic scheme and has not been experimentally validated based on the available literature.

Synthesis_Pathway A Protected Oseltamivir Intermediate B Selective Deprotection of C5-Amine A->B Deprotecting Agent C Intermediate with Free C5-Amine B->C D Acetylation of C5-Amine C->D Acetic Anhydride E Intermediate with Acetylated C5-Amine D->E F Deprotection of C4-Amine E->F Deprotecting Agent G 4-N-Desacetyl-5-N-acetyl Oseltamivir F->G Oseltamivir_Impurity_Workflow cluster_synthesis Oseltamivir Synthesis cluster_impurities Impurity Formation cluster_qc Quality Control Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Crude Crude Oseltamivir Synthesis->Crude Impurity This compound (Process-Related Impurity) Synthesis->Impurity Side Reaction/ Incomplete Reaction Purification Purification Crude->Purification Analysis Analytical Testing (HPLC) Impurity->Analysis Detected and Quantified Purification->Analysis Final Pure Oseltamivir API Analysis->Final Meets Specifications

References

A Comprehensive Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-N-Desacetyl-5-N-acetyl Oseltamivir, an impurity of the antiviral drug Oseltamivir. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological context.

Chemical and Physical Properties

This compound, also known as Oseltamivir EP Impurity G, is a process-related impurity in the synthesis of Oseltamivir.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 956267-10-0[4]
Molecular Formula C₁₆H₂₈N₂O₄[4]
Molecular Weight 312.40 g/mol [2][4]
IUPAC Name ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[2]
Melting Point 160-161 °C[3]
Boiling Point (Predicted) 473.3 ± 45.0 °C[3]
Density (Predicted) 1.08 ± 0.1 g/cm³[3]
Appearance White to Light Beige Solid[3]
Purity >95% (HPLC)[4]
Storage Temperature +4°C[4]

Synthesis and Logical Workflow

The synthesis of this compound is intricately linked to the manufacturing process of Oseltamivir. It arises as an impurity and its synthesis follows a similar pathway, often starting from (-)-shikimic acid or other chiral precursors.[][6] A generalized synthetic workflow is outlined below.

Synthesis_Workflow Generalized Synthesis Workflow for Oseltamivir and Impurities cluster_purification Purification and Isolation A (-)-Shikimic Acid or other Chiral Precursor B Multi-step Conversion to Epoxide Intermediate A->B Esterification, Ketalization, Mesylation C Azide Opening of Epoxide B->C NaN₃, NH₄Cl D Reduction of Azide C->D Reduction (e.g., H₂/Pd, PPh₃) E Acylation D->E Acetic Anhydride F Oseltamivir E->F Complete Acylation G 4-N-Desacetyl-5-N-acetyl Oseltamivir (Impurity G) E->G Incomplete or Side Reaction H Chromatography (HPLC) F->H G->H

Caption: Generalized workflow for the synthesis of Oseltamivir, highlighting the point at which this compound can arise as an impurity.

A patented method for preparing a chiral isomer of Oseltamivir involves the following key steps:

  • Epoxide Ring Opening: An epoxy compound is reacted with sodium azide in the presence of ammonium chloride.[7]

  • Reduction and Protection: The resulting compound undergoes a Staudinger reaction with a reducing agent like triphenylphosphine, followed by protection of the amino group with Boc anhydride.[7]

  • Mesylation: The 4-hydroxy group is converted to a mesylate.[7]

  • Azide Introduction: The mesylate is displaced with sodium azide, leading to an inversion of configuration.[7]

  • Reduction and Acetylation: The azide is reduced, and the resulting amino group is acetylated with acetic anhydride.[7]

  • Deprotection: The Boc protecting group is removed to yield the final product.[7]

Experimental Protocols

General Synthesis of Oseltamivir Impurities

While a specific, detailed protocol for this compound is proprietary, a general approach can be inferred from the synthesis of Oseltamivir and its related substances.[8]

Materials:

  • Oseltamivir base

  • Methanol

  • Sodium hydroxide (methanolic solution)

  • HPLC-grade solvents for purification

Procedure:

  • Dissolve Oseltamivir base in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add methanolic sodium hydroxide to the solution and stir at room temperature.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the product can be isolated and purified using preparative HPLC.[8]

Analytical Method for Oseltamivir and Impurities (HPLC)

The quality control of Oseltamivir and the detection of impurities like this compound are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

Chromatographic Conditions (Example):

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

  • Detection: UV detection at a wavelength around 220 nm.[8]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

HPLC_Workflow Analytical Workflow for Oseltamivir Impurity Analysis A Sample Preparation (Dissolution in Mobile Phase) B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Data Acquisition and Analysis D->E F Quantification of Oseltamivir and Impurities E->F

Caption: A typical workflow for the analysis of Oseltamivir and its impurities using HPLC.

Biological Context and Signaling Pathways

Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[9] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[9] By inhibiting this enzyme, oseltamivir carboxylate prevents the spread of the virus.

As an impurity, this compound is not expected to have the same therapeutic effect. Its biological activity, or lack thereof, would need to be confirmed through specific assays. A standard method to assess the inhibitory activity against neuraminidase is a fluorescence-based assay.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11] Neuraminidase cleaves this substrate, releasing a fluorescent product, 4-methylumbelliferone (4-MU).[10][11] The fluorescence intensity is proportional to the enzyme activity. An inhibitor will reduce the fluorescence signal.

Experimental Workflow:

Neuraminidase_Assay Neuraminidase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection and Analysis A Prepare serial dilutions of This compound D Incubate virus with test compound A->D B Prepare virus solution (source of neuraminidase) B->D C Prepare MUNANA substrate solution E Add MUNANA substrate C->E D->E F Incubate at 37°C E->F G Stop reaction F->G H Measure fluorescence (Ex: 355 nm, Em: 460 nm) G->H I Calculate IC₅₀ value H->I

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ of a test compound.

Conclusion

This compound is a significant impurity in the production of Oseltamivir. A thorough understanding of its properties, synthesis, and analytical detection is crucial for ensuring the quality and safety of the final drug product. While it is structurally related to the active drug, its biological activity as a neuraminidase inhibitor is likely to be significantly different and requires experimental verification. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with Oseltamivir and its related compounds.

References

Unraveling the Formation of Oseltamivir EP Impurity G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, undergoes a complex multi-step synthesis. This process, while highly optimized, can lead to the formation of several process-related impurities. Among these, Oseltamivir EP Impurity G, a regioisomer of the active molecule, is of significant interest due to its potential impact on the final drug product's quality and safety. This technical guide provides an in-depth analysis of the plausible mechanism of formation for Oseltamivir EP Impurity G, supported by a review of the synthesis of Oseltamivir and principles of acyl migration. Detailed experimental protocols for the synthesis of a related chiral impurity and analytical methods for the detection and quantification of Oseltamivir impurities are also presented.

Introduction to Oseltamivir and its Impurities

Oseltamivir is an ethyl ester prodrug that is hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate. This active form is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells. The synthesis of oseltamivir is a complex stereoselective process, typically starting from shikimic acid or a related chiral precursor.[1]

During the synthesis, various side reactions can occur, leading to the formation of process-related impurities.[1] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several known impurities of oseltamivir, including Impurity G.

Oseltamivir EP Impurity G is chemically identified as Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate with the CAS number 956267-10-0 .[2][3][4][5][6][7] It is a regioisomeric impurity of oseltamivir, meaning it has the same molecular formula but a different arrangement of atoms. Specifically, the acetyl group is located on the C-5 amino group, while the C-4 position has a free amino group, the reverse of the substitution pattern in oseltamivir.

Proposed Mechanism of Formation of Oseltamivir EP Impurity G

The formation of Oseltamivir EP Impurity G is not a result of degradation but is believed to be a process-related impurity arising from a side reaction during the synthesis of Oseltamivir. A key step in many synthetic routes to Oseltamivir is the acetylation of a diamine intermediate. The most plausible mechanism for the formation of Impurity G is an intramolecular N-acetyl migration in this diamine intermediate or a closely related precursor.

This migration is likely facilitated by the proximity of the two amino groups on the cyclohexene ring. Acyl migration reactions are well-documented phenomena, particularly in molecules with adjacent hydroxyl or amino groups.[8][9] The reaction is often reversible and can be influenced by factors such as pH and the nature of the solvent.

A proposed logical pathway for the formation of Oseltamivir and its regioisomeric impurity, Impurity G, is depicted below.

substance substance intermediate intermediate product product impurity impurity condition condition Diamine Diamine Intermediate ((3R,4R,5S)-4,5-diamino-3-(1-ethylpropoxy) cyclohex-1-ene-1-carboxylic acid ethyl ester) Acetylation Acetylation (Acetic Anhydride) Diamine->Acetylation Oseltamivir Oseltamivir (C4-Acetylated) Acetylation->Oseltamivir Major Pathway Migration N-Acetyl Migration (Intramolecular) Oseltamivir->Migration Reversible ImpurityG Oseltamivir EP Impurity G (C5-Acetylated) Migration->ImpurityG

Plausible formation pathway of Oseltamivir and Impurity G.

The diamine intermediate, upon treatment with an acetylating agent like acetic anhydride, is expected to primarily yield Oseltamivir due to potential differences in the reactivity of the two amino groups. However, a competing reaction or a subsequent equilibrium via N-acetyl migration can lead to the formation of the thermodynamically or kinetically favored Impurity G.

Quantitative Data

Specific quantitative data for the formation of Oseltamivir EP Impurity G in the bulk drug is not extensively published in publicly available literature. However, forced degradation studies and process impurity profiling provide some insights into the levels of impurities found in Oseltamivir.

ImpurityTypical Limit in Bulk DrugFormation ConditionReference
Oseltamivir EP Impurity GNot explicitly stated, but individual unknown impurities are typically limited to ≤ 0.10%Process-related (synthesis)[10]
Other Process ImpuritiesIndividual impurities ≤ 0.15%Process-related (synthesis)[11]
Degradation ProductsVary depending on stress conditionAcidic/alkaline hydrolysis, oxidation[11]

Table 1: Summary of typical impurity limits in Oseltamivir drug substance.

Experimental Protocols

Synthesis of Oseltamivir EP Impurity G (Illustrative Protocol)

This protocol outlines a potential synthetic route to Oseltamivir EP Impurity G.

step step action action output output start Start with a suitable chiral precursor step1 Step 1: Introduction of a protected amino group at C4 start->step1 step2 Step 2: Introduction of an amino group at C5 step1->step2 step3 Step 3: Selective acetylation of the C5 amino group step2->step3 step4 Step 4: Deprotection of the C4 amino group step3->step4 end Oseltamivir EP Impurity G step4->end

General synthetic workflow for Oseltamivir EP Impurity G.

Materials:

  • (3R,4S,5R)-ethyl 5-azido-4-hydroxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (a common Oseltamivir intermediate)

  • Reagents for protection of the hydroxyl group

  • Reducing agent (e.g., triphenylphosphine)

  • Acetylating agent (e.g., acetic anhydride)

  • Reagents for deprotection

  • Appropriate solvents (e.g., toluene, methanol, dichloromethane)

  • Catalysts as required

Procedure:

  • Protection of the C4-hydroxyl group: The starting azido-alcohol intermediate is reacted with a suitable protecting group to prevent its reaction in subsequent steps.

  • Reduction of the C5-azido group: The azido group at the C5 position is reduced to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction).

  • Selective acetylation of the C5-amino group: The newly formed amino group at C5 is selectively acetylated using acetic anhydride. The reaction conditions would need to be carefully controlled to favor acetylation at this position.

  • Deprotection of the C4-hydroxyl group and conversion to an amino group: The protecting group on the C4-hydroxyl is removed, and this hydroxyl group is then converted to an amino group. This can be a multi-step process, for example, via mesylation followed by azide displacement and subsequent reduction.

  • Purification: The final product, Oseltamivir EP Impurity G, is purified using techniques such as column chromatography or crystallization.

Analytical Characterization:

The structure and purity of the synthesized Impurity G would be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A suitable method would be a reversed-phase HPLC with UV detection.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure and confirm the position of the acetyl group.

Analytical Methods for Impurity Profiling

The routine analysis of Oseltamivir for impurities, including Impurity G, is typically performed using stability-indicating HPLC methods.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at approximately 215-225 nm
Column Temperature 25-30 °C

Table 2: Typical HPLC parameters for Oseltamivir impurity analysis.[11]

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of Oseltamivir and its impurities.

Conclusion

Oseltamivir EP Impurity G is a significant process-related impurity in the synthesis of Oseltamivir. Its formation is most likely the result of an N-acetyl migration from a diamine intermediate, a plausible side reaction under the conditions of Oseltamivir synthesis. Understanding this formation mechanism is crucial for optimizing the manufacturing process to minimize the level of this and other impurities. The control of such impurities is ensured through robust analytical methods, primarily HPLC, which are validated to detect and quantify these compounds accurately. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

References

An In-depth Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir (Oseltamivir EP Impurity G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-N-Desacetyl-5-N-acetyl Oseltamivir, a significant process-related impurity of the antiviral drug Oseltamivir (Tamiflu®). This document details its discovery context, significance in pharmaceutical quality control, a proposed synthetic pathway, and standardized protocols for biological evaluation. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Significance

This compound, identified in the European Pharmacopoeia as Oseltamivir Impurity G, is a process-related impurity formed during the synthesis of Oseltamivir. Its discovery is intrinsically linked to the rigorous analytical characterization and quality control mandated for the commercial production of Oseltamivir. While not a therapeutic agent itself, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Oseltamivir.

The primary significance of this compound lies in its role as a critical quality attribute in the manufacturing of Oseltamivir. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish limits for such impurities to minimize potential risks to patients.[1][2] The formation of Impurity G can arise from incomplete acetylation of the diamine intermediate during the Oseltamivir synthesis cascade. Therefore, understanding its formation and having access to a pure reference standard is crucial for the development of robust analytical methods to control its levels in the final active pharmaceutical ingredient (API).

Proposed Synthesis Protocol

Experimental Protocol: Reduction of Azido Precursor to this compound

Objective: To synthesize this compound by the reduction of the corresponding azido intermediate.

Materials:

  • Ethyl (3R,4R,5S)-5-acetamido-4-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask, dissolve ethyl (3R,4R,5S)-5-acetamido-4-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (1 equivalent) in anhydrous methanol.

  • Inerting: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (approximately 10% by weight of the starting material) to the solution under a continuous stream of inert gas.

  • Hydrogenation:

    • Method A (Hydrogen Gas): Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (balloon or from a cylinder). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the reaction mixture. Heat the mixture to a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

    • Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter pad with methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Synthesis_Workflow start Start: Azido Precursor dissolve Dissolve in Methanol start->dissolve inert Purge with Inert Gas dissolve->inert catalyst Add 10% Pd/C inert->catalyst hydrogenation Hydrogenation (H2 or Transfer) catalyst->hydrogenation monitor Monitor Reaction (TLC/HPLC) hydrogenation->monitor filter Filter through Celite monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify end End: this compound purify->end

Synthesis Workflow Diagram

Biological Significance and Activity

As this compound is classified as an impurity, there is a significant lack of publicly available data on its specific biological activity. It is crucial for drug development professionals to characterize the biological profile of such impurities to understand any potential for off-target effects or contributions to the overall safety profile of the drug product. The primary biological assays of interest for an impurity related to a neuraminidase inhibitor would be a neuraminidase inhibition assay and a general cytotoxicity assay.

Neuraminidase Inhibition Assay

This assay is critical to determine if Impurity G retains any inhibitory activity against the influenza virus neuraminidase enzyme, the target of Oseltamivir.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against influenza neuraminidase.

Materials:

  • Recombinant influenza neuraminidase (from a relevant strain, e.g., H1N1 or H3N2)

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., MES buffer with CaCl₂)

  • This compound (test compound)

  • Oseltamivir Carboxylate (positive control)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme and MUNANA substrate to their optimal working concentrations in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the serially diluted test compound and the positive control. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

    • Add the diluted neuraminidase solution to all wells except for the substrate blank.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., glycine-carbonate buffer). Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

NI_Assay_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds setup_plate Set up 96-well Plate prep_compounds->setup_plate prep_enzyme Prepare Enzyme and Substrate prep_enzyme->setup_plate pre_incubate Pre-incubate with Enzyme setup_plate->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Neuraminidase Inhibition Assay Workflow
Cytotoxicity Assay

This assay is essential to evaluate the potential of Impurity G to cause damage to host cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in a relevant cell line.

Materials:

  • Mammalian cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (test compound)

  • Doxorubicin or another known cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound and the positive control. Include wells with medium only as a negative control.

  • Incubation: Incubate the cells for a period that reflects the duration of potential exposure (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the CC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

As of the date of this guide, there is no publicly available quantitative data on the biological activity of this compound. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Neuraminidase Inhibition Activity

CompoundTarget Neuraminidase (Strain)IC₅₀ (nM) [95% CI]
This compoundData to be determinedData to be determined
Oseltamivir Carboxylate (Positive Control)Data to be determinedData to be determined

Table 2: Cytotoxicity Data

CompoundCell LineCC₅₀ (µM) [95% CI]
This compoundMDCKData to be determined
Doxorubicin (Positive Control)MDCKData to be determined

Conclusion

This compound (Oseltamivir EP Impurity G) is a critical compound in the context of Oseltamivir manufacturing and quality control. While its discovery is tied to impurity profiling rather than therapeutic development, a thorough understanding of its synthesis and biological properties is essential for ensuring the safety and quality of Oseltamivir. This guide provides a framework for its synthesis and biological evaluation, highlighting the current gaps in quantitative data and providing standardized protocols to enable researchers to fill these knowledge gaps. The continued characterization of such impurities is a fundamental aspect of robust drug development and manufacturing.

References

Spectroscopic and Analytical Profile of 4-N-Desacetyl-5-N-acetyl Oseltamivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-N-Desacetyl-5-N-acetyl Oseltamivir, a known impurity of the antiviral drug Oseltamivir. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, which is also referred to in the literature as Oseltamivir EP Impurity G.[1] The data presented is crucial for the identification and quantification of this impurity during drug development and quality control processes.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
6.65s1HOlefinic proton
5.85d1HNH
4.12-4.20q2HO-CH₂ (ethyl ester)
3.63-3.68m1HCH-O (pentyl group)
3.38t1HCH-N
3.30s1HCH-N
2.03-2.69m2HCH₂ (cyclohexene ring)
1.98s3HCOCH₃
1.45-1.54m4H2 x CH₂ (pentyl group)
1.20-1.24t3HCH₃ (ethyl ester)
0.84-0.89t6H2 x CH₃ (pentyl group)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
170.10C=O (amide)
166.42C=O (ester)
138.60C (olefinic)
128.12CH (olefinic)
82.20CH-O
74.37CH-N
60.52O-CH₂
53.15CH-N
48.54CH-N
34.21CH₂ (cyclohexene ring)
25.852 x CH₂ (pentyl group)
23.30COCH₃
14.02CH₃ (ethyl ester)
9.492 x CH₃ (pentyl group)

Table 3: Mass Spectrometry (MS) Data

TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive313.3[M+H]⁺

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
3430N-H stretching
2968, 2939C-H stretching (aliphatic)
1715C=O stretching (ester)
1642C=O stretching (amide I)
1550N-H bending (amide II)
1200C-O stretching

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following sections detail the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance II 400 MHz spectrometer.[2] The chemical shift values are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Sample Preparation: A well-prepared NMR sample is crucial for acquiring high-quality spectra. The sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration suitable for NMR analysis.[2] The solution was then transferred to a 5 mm NMR tube.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was performed using an ion trap mass spectrometer.[2] The data was acquired in positive ionization mode.[2]

Sample Preparation and Analysis: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), a C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[3]

Infrared (IR) Spectroscopy

The IR spectra were recorded in the solid state as a KBr dispersion using a Perkin Elmer Spectrum 100 FT-IR spectrophotometer.[2]

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was subsequently mounted in the sample holder of the IR spectrometer for analysis.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample 4-N-Desacetyl-5-N-acetyl Oseltamivir Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR Infrared Spectroscopy (FT-IR) Sample->IR (Solid State) NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data Structure Structure Elucidation and Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Potential Biological Activity of 4-N-Desacetyl-5-N-acetyl Oseltamivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its efficacy relies on the in vivo conversion to its active metabolite, oseltamivir carboxylate, which potently inhibits viral neuraminidase, an enzyme crucial for the release of progeny virions from infected cells.[2][3][4] The synthesis and purification of oseltamivir can result in the formation of several impurities, one of which is 4-N-Desacetyl-5-N-acetyl Oseltamivir. While generally present in trace amounts, understanding the potential biological activity of such impurities is critical for drug safety and efficacy assessments. This technical guide provides a comprehensive overview of the potential biological activity of this compound, detailing the experimental protocols required for its evaluation and presenting a comparative structural analysis to hypothesize its activity.

Introduction to Oseltamivir and its Mechanism of Action

Oseltamivir is an ethyl ester prodrug that is readily absorbed after oral administration and subsequently hydrolyzed by hepatic esterases to its active form, oseltamivir carboxylate.[3][4] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses.[2] Neuraminidase cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles, a process essential for the release of newly formed virions and the spread of infection.[1][2] By blocking this enzyme, oseltamivir carboxylate causes viral aggregation at the cell surface and reduces the spread of the virus within the respiratory tract.

Influenza Virus Life Cycle and Role of Neuraminidase

The following diagram illustrates the key stages of the influenza virus life cycle and highlights the critical role of neuraminidase in viral propagation, which is the target of oseltamivir.

Influenza_Life_Cycle cluster_cell Host Cell cluster_virus cluster_inhibition Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (Viral RNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Translation (Viral Proteins Synthesis) Replication->Translation Assembly 5. Assembly (New Virions) Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virion Virion Release->Virion Virion->Entry Oseltamivir Oseltamivir Carboxylate Oseltamivir->Release Inhibits Neuraminidase

Figure 1: Influenza Virus Life Cycle and Oseltamivir's Point of Inhibition.

Structural Comparison: Oseltamivir, Oseltamivir Carboxylate, and this compound

The biological activity of oseltamivir and its derivatives is intrinsically linked to their molecular structure and ability to fit into the active site of the neuraminidase enzyme.

  • Oseltamivir: The prodrug form, characterized by an ethyl ester group which enhances oral bioavailability.[3]

  • Oseltamivir Carboxylate: The active metabolite, with the ethyl ester hydrolyzed to a carboxylic acid group. This carboxylate group forms a key ionic interaction with a positively charged arginine residue in the neuraminidase active site.

  • This compound: This impurity differs from oseltamivir in the position of the acetyl group on the cyclohexene ring. In oseltamivir, the acetamido group is at the 4-position and an amino group is at the 5-position. In this impurity, the amino group is at the 4-position and the acetamido group is at the 5-position.[5][6] This positional isomerization may significantly alter the binding affinity for the neuraminidase active site.

The precise interactions of the amino and acetamido groups in the active site are crucial for potent inhibition. Therefore, it is hypothesized that the altered positioning in this compound could lead to reduced inhibitory activity compared to oseltamivir carboxylate.

Quantitative Data for Oseltamivir Carboxylate

To establish a baseline for the potential activity of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) of oseltamivir carboxylate against various influenza virus subtypes, as determined by fluorometric neuraminidase inhibition assays.

Influenza Virus SubtypeInhibitorMean IC50 (nM)
A/H1N1Oseltamivir carboxylate0.92 - 1.54
A/H3N2Oseltamivir carboxylate0.43 - 0.62
Influenza BOseltamivir carboxylate5.21 - 12.46
Data compiled from representative studies and may vary based on specific viral strains and assay conditions.[7]

Experimental Protocols for Biological Activity Assessment

The following section details the standard experimental protocols that would be employed to determine the biological activity of this compound.

In Vitro Neuraminidase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8]

Protocol:

  • Virus Preparation: A panel of influenza A and B virus strains are propagated in Madin-Darby Canine Kidney (MDCK) cells.[9] The virus titer is determined to normalize the amount of neuraminidase activity in the assay.

  • Compound Dilution: this compound and the control inhibitor (oseltamivir carboxylate) are serially diluted to a range of concentrations.

  • Assay Plate Setup: In a 96-well black plate, the diluted compounds are mixed with a standardized amount of virus. Control wells containing virus without inhibitor (100% activity) and wells without virus (background) are included.

  • Incubation: The plate is incubated to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: The MUNANA substrate is added to all wells, and the plate is incubated at 37°C.

  • Reaction Termination and Measurement: The enzymatic reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a plate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm).[7][10]

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

NI_Assay_Workflow start Start prep_virus Prepare and Titer Influenza Virus Stock start->prep_virus prep_compound Prepare Serial Dilutions of Test Compound and Control start->prep_compound plate_setup Add Virus and Compounds to 96-well Plate prep_virus->plate_setup prep_compound->plate_setup incubate1 Incubate for Inhibitor Binding plate_setup->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) stop_reaction->read_fluorescence analyze Calculate % Inhibition and Determine IC50 read_fluorescence->analyze end End analyze->end

Figure 2: Workflow for the In Vitro Neuraminidase Inhibition Assay.
Cell-Based Antiviral Activity Assay

Cell-based assays are essential to determine a compound's effectiveness in a biological context, accounting for factors like cell permeability and cytotoxicity. The plaque reduction assay is a gold standard for this purpose.

Protocol:

  • Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a brief incubation to allow viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of dead or destroyed cells.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Plaque_Assay_Workflow start Start seed_cells Seed MDCK Cells in Multi-well Plates start->seed_cells infect_cells Infect Confluent Monolayer with Influenza Virus seed_cells->infect_cells remove_inoculum Remove Virus Inoculum infect_cells->remove_inoculum add_overlay Add Semi-solid Overlay with Test Compound Dilutions remove_inoculum->add_overlay incubate Incubate for 2-3 Days (Plaque Formation) add_overlay->incubate fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Calculate % Plaque Reduction and Determine EC50 count_plaques->analyze end End analyze->end

Figure 3: Workflow for the Plaque Reduction Assay.
In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of an antiviral compound. The ferret is considered the gold standard for influenza research due to its susceptibility to human influenza viruses and similar clinical presentation. However, mouse models are also widely used.[11][12][13]

Protocol (Mouse Model):

  • Animal Acclimation: Mice are acclimated to the laboratory conditions.

  • Infection: Mice are intranasally inoculated with a non-lethal dose of a mouse-adapted influenza virus.

  • Treatment: At a specified time post-infection (e.g., 4 hours), treatment with the test compound, oseltamivir (positive control), or a vehicle (placebo) is initiated. Treatment is typically administered orally twice daily for 5 days.

  • Monitoring: The mice are monitored daily for weight loss, signs of illness, and mortality.

  • Viral Titer Determination: At various time points post-infection, subsets of mice from each group are euthanized, and their lungs are harvested to determine viral titers by plaque assay or TCID50 assay.

  • Data Analysis: The efficacy of the compound is assessed by its ability to reduce weight loss, decrease lung viral titers, and improve survival compared to the vehicle-treated group.

Conclusion

While this compound is classified as an impurity in the manufacturing of oseltamivir, its structural similarity to the active drug warrants an investigation into its potential biological activity. Based on the critical role of the 4-acetamido group in binding to the neuraminidase active site, it is hypothesized that this positional isomer will exhibit significantly lower inhibitory activity than oseltamivir carboxylate. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating its in vitro and in vivo antiviral potential. Such studies are essential for a complete understanding of the pharmacological and toxicological profile of oseltamivir and its related substances.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-N-Desacetyl-5-N-acetyl Oseltamivir, an impurity of the antiviral drug Oseltamivir. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to generate robust and reliable solubility data, a critical parameter in the pre-formulation and formulation development stages of pharmaceutical research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₆H₂₈N₂O₄[1][2][3]
Molecular Weight 312.40 g/mol [1][3]
Appearance White to Light Beige Solid[4]
pKa (Predicted) 14.87 ± 0.70[4]
Melting Point 160-161 °C[2]
Storage Temperature 2-8 °C or +4°C[5]
Qualitative Solubility Data

While quantitative data is scarce, some sources provide qualitative descriptions of the solubility of this compound.

SolventSolubility
ChloroformSlightly Soluble[4]
EthanolSlightly Soluble[4]
MethanolSlightly Soluble[4]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following sections detail the protocols for the most common and reliable methods for determining the thermodynamic solubility of a compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, ethanol, methanol, chloroform, buffers at various pH values).

    • The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.[7]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6][9] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material.

    • Separate the solid from the liquid phase by either centrifugation or filtration.[7] If using filtration, ensure the filter material does not adsorb the solute.

  • Analysis:

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][9][10]

    • Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the experimental samples.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Centrifuge or Filter E->F G Quantify concentration (HPLC/LC-MS) F->G H Determine solubility from calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration Method

For ionizable compounds, potentiometric titration is a powerful technique to determine the solubility as a function of pH.[11][12] This method involves titrating a solution of the compound and monitoring the pH changes to calculate the solubility.

Methodology:

  • Instrument Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Use a temperature-controlled vessel to maintain a constant temperature throughout the experiment.

  • Sample Preparation:

    • Prepare a suspension of this compound in a known volume of water or a suitable buffer.

  • Titration:

    • Titrate the suspension with a standardized acid (e.g., HCl) or base (e.g., NaOH) solution.

    • Record the pH of the solution after each addition of the titrant, allowing sufficient time for the pH to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The point at which the compound starts to precipitate or dissolve can be identified from the titration curve.

    • The intrinsic solubility and the pKa can be determined from the titration data using appropriate equations that relate pH, pKa, and solubility.[11][12]

Potentiometric_Titration_Method cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare compound suspension A->B C Add titrant in increments B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Identify precipitation/ dissolution points E->F G Calculate intrinsic solubility and pKa F->G

Caption: Workflow for Potentiometric Titration for Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a pharmaceutical compound. It is crucial to control and consider these factors during experimental determination and data interpretation.

  • pH: For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[13]

  • Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at controlled and physiologically relevant temperatures.

  • Polymorphism: The crystalline form of the compound can affect its solubility. It is important to characterize the solid form used in the experiments.

  • Purity of the Compound: Impurities can alter the measured solubility. Therefore, using a well-characterized and pure compound is essential.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the shake-flask and potentiometric titration methods, scientists can generate accurate and reproducible solubility data. This information is vital for informed decision-making in the drug development process, from lead optimization and pre-formulation studies to the final dosage form design.

References

The Role of 4-N-Desacetyl-5-N-acetyl Oseltamivir as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiviral drug development and quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related compounds are of paramount importance. Oseltamivir, the active component in the widely used influenza medication Tamiflu®, is no exception. This technical guide delves into the significance and application of 4-N-Desacetyl-5-N-acetyl Oseltamivir as a reference standard in the pharmaceutical industry. This compound is a known impurity and metabolite of Oseltamivir, making its accurate detection and quantification critical for ensuring the safety and efficacy of the final drug product.

Physicochemical Properties and Specifications

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. The physical and chemical properties of the this compound reference standard are well-characterized to ensure its suitability for this purpose.

PropertyValueSource
Chemical Name ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylateLGC Standards[1]
CAS Number 956267-10-0LGC Standards, Santa Cruz Biotechnology[1][2]
Molecular Formula C16H28N2O4LGC Standards, Santa Cruz Biotechnology[1][2]
Molecular Weight 312.40 g/mol LGC Standards, Santa Cruz Biotechnology[1][2]
Appearance NeatLGC Standards[1]
Purity >95% (HPLC)LGC Standards[1]
Storage Temperature +4°CLGC Standards[1]

The Genesis of an Impurity: Oseltamivir's Metabolic and Synthetic Landscape

This compound can arise from two primary sources: as a metabolic byproduct in the human body or as an impurity during the synthesis of Oseltamivir. Understanding these pathways is crucial for developing effective analytical control strategies.

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir carboxylate. During this metabolic process, or through alternative metabolic pathways, various related compounds, including this compound, can be formed.

Furthermore, the complex multi-step synthesis of Oseltamivir can lead to the formation of process-related impurities. Incomplete reactions or side reactions can result in the presence of structurally similar compounds like this compound in the final API.

oseltamivir_relationship Relationship of Oseltamivir and its Impurity Oseltamivir Oseltamivir (Prodrug) Metabolism Metabolism (in vivo) Oseltamivir->Metabolism Hydrolysis Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Drug) Metabolism->Oseltamivir_Carboxylate Impurity 4-N-Desacetyl-5-N-acetyl Oseltamivir (Reference Standard) Metabolism->Impurity Side-reactions Synthesis Chemical Synthesis Synthesis->Oseltamivir Synthesis->Impurity Process Impurity

Oseltamivir and its relationship to its active form and a key impurity.

Experimental Protocols for Analytical Application

The primary use of this compound as a reference standard is in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify its presence in Oseltamivir drug substances and products.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section outlines a general experimental protocol for the determination of this compound in Oseltamivir API. This method is based on established principles for the analysis of Oseltamivir and its related compounds.[3][4][5][6]

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18, 5 µm, 250 mm x 4.6 mm i.d. (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25°C)
Detection Wavelength 215 nm
Injection Volume 10 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Oseltamivir API in the diluent to a specified concentration.

  • System Suitability Solution: A solution containing both Oseltamivir and the this compound reference standard to verify the performance of the chromatographic system.

3. System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

ParameterAcceptance Criteria
Tailing Factor (for Oseltamivir and impurity peaks) Not more than 2.0
Theoretical Plates (for Oseltamivir and impurity peaks) Not less than 2000
Resolution (between Oseltamivir and the impurity peak) Not less than 2.0
Relative Standard Deviation (RSD) of replicate injections Not more than 2.0%

4. Analytical Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to verify the performance of the system.

  • Inject the standard solution to determine the retention time and response factor of the reference standard.

  • Inject the sample solution to identify and quantify the this compound impurity.

5. Calculation:

The amount of this compound in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard * 100

Where:

  • Area_impurity is the peak area of the impurity in the sample chromatogram.

  • Area_standard is the peak area of the reference standard in the standard chromatogram.

  • Concentration_standard is the concentration of the reference standard solution.

  • Concentration_sample is the concentration of the sample solution.

  • Purity_standard is the purity of the reference standard.

Workflow for Reference Standard Utilization

The effective use of this compound as a reference standard follows a structured workflow to ensure accurate and reliable impurity analysis.

reference_standard_workflow Workflow for Impurity Analysis using a Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting obtain_rs Obtain Certified Reference Standard (this compound) prep_solutions Prepare Standard and Sample Solutions obtain_rs->prep_solutions hplc_setup Set up HPLC System (as per protocol) prep_solutions->hplc_setup system_suitability Perform System Suitability Testing hplc_setup->system_suitability run_analysis Analyze Blank, Standard, and Sample Solutions system_suitability->run_analysis If passes process_data Process Chromatographic Data run_analysis->process_data quantify_impurity Identify and Quantify Impurity process_data->quantify_impurity report_results Report Results and Compare against Specifications quantify_impurity->report_results

A typical workflow for the use of a reference standard in impurity analysis.

Conclusion

The availability and proper use of a well-characterized reference standard for this compound are indispensable for the robust quality control of Oseltamivir. It enables pharmaceutical manufacturers to accurately monitor and control impurity levels, thereby ensuring that the final drug product meets the stringent requirements for safety, quality, and efficacy mandated by regulatory authorities. This technical guide provides a foundational understanding and practical framework for the utilization of this critical analytical tool in the ongoing efforts to safeguard public health.

References

Degradation Pathways of Oseltamivir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the antiviral drug oseltamivir. Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. This document details the degradation of oseltamivir under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, leading to the formation of various impurities.

Core Degradation Pathways and Impurity Formation

Oseltamivir is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and to a lesser extent, photolytic and thermal conditions. The primary degradation pathways involve hydrolysis of the ethyl ester and amide functionalities, as well as N,N-acyl migration.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for oseltamivir, occurring under both acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions, oseltamivir undergoes significant degradation. The primary degradation products result from the hydrolysis of the ethyl ester to form the active metabolite, oseltamivir carboxylate, and further degradation.[1] Studies have shown that with 1.0 N HCl at 80°C for 30 minutes, approximately 74% degradation of oseltamivir phosphate can occur, leading to the formation of more than eleven degradation products.[1] Milder acidic conditions (0.1 N HCl, 80°C, 30 min) resulted in about 90.14% of oseltamivir remaining with nine degradation products observed.[1]

Key degradation products identified under acidic stress include positional isomers formed through N,N-acyl migration.[2]

Basic Hydrolysis: Oseltamivir is also highly susceptible to degradation under basic conditions. Treatment with 0.1 N NaOH at 80°C for just 10 minutes can lead to 85.2% degradation.[1] Milder basic conditions (0.1 N NaOH at room temperature) resulted in approximately 95.65% of oseltamivir remaining with five degradation products detected.[1] The degradation products under basic conditions also include those resulting from hydrolysis and N,N-acyl migration.[2]

Oxidative Degradation

Oxidative stress leads to the degradation of oseltamivir, although to a lesser extent than hydrolysis. Treatment with 3% v/v H₂O₂ at 80°C for 2 hours resulted in approximately 96.96% degradation of oseltamivir phosphate.[1] A major degradation product was observed at a relative retention time (RRT) of 0.91.[1]

Photolytic and Thermal Degradation

Oseltamivir is relatively stable under photolytic and thermal stress compared to hydrolytic and oxidative conditions. Photolytic degradation of oseltamivir phosphate was found to be about 1.1% under standard conditions, suggesting the drug is stable under light exposure.[1] Thermal stress studies have also been conducted, but detailed quantitative data on impurity formation is less prevalent in the reviewed literature.

Summary of Quantitative Degradation Data

The following table summarizes the quantitative data from forced degradation studies of oseltamivir phosphate under various stress conditions.

Stress ConditionReagent/ParameterTemperatureDuration% Oseltamivir DegradedMajor Impurities/Degradation ProductsReference
Acidic Hydrolysis 1.0 N HCl80°C30 min~74%>11 degradation products; major products at RRT 0.34 and 0.91[1]
0.1 N HCl80°C30 min~9.86%9 degradation products[1]
Basic Hydrolysis 0.1 N NaOH80°C10 min~85.2%6 degradation products at RRTs 0.27, 0.36, 0.55, 0.81, 0.91, and 1.18[1]
0.1 N NaOHRoom Temp.-~4.35%5 degradation products[1]
Oxidative Degradation 3% v/v H₂O₂80°C2 hours~96.96%Major degradation product at RRT 0.91[1]
Photolytic Degradation Standard Conditions--~1.1%-[1]

Key Identified Impurities

Impurity Name(s)Chemical NameFormation Condition(s)
Os IPositional isomer of Os II (N,N-acyl migration product)Hydrolytic (Acidic, Basic)
Os II / Oseltamivir Carboxylate / Oseltamivir Acid4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acidHydrolytic (Acidic, Basic), Metabolic
Os IIIPositional isomer of Oseltamivir (N,N-acyl migration product)Hydrolytic (Acidic, Basic)
Os IV4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acidHydrolytic (Acidic, Basic)
Os Vethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylateHydrolytic (Acidic, Basic)
Oseltamivir EP Impurity A(3R,4R,5S)-4-Amino-5-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid ethyl esterProcess Impurity/Degradation
Oseltamivir EP Impurity COseltamivir AcidHydrolytic Degradation
Oseltamivir EP Impurity GEthyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylateProcess Impurity/Degradation

Degradation Pathway Diagrams

The following diagrams illustrate the major degradation pathways of oseltamivir.

Oseltamivir_Degradation Oseltamivir Oseltamivir Oseltamivir_Carboxylate Oseltamivir Carboxylate (Oseltamivir Acid / Os II / EP Impurity C) Oseltamivir->Oseltamivir_Carboxylate Acid/Base Hydrolysis Acyl_Migration_Product N,N-Acyl Migration Product (Os III) Oseltamivir->Acyl_Migration_Product Acid/Base (N,N-acyl migration) Deacetylated_Product Deacetylated Impurity Oseltamivir->Deacetylated_Product Hydrolysis Oxidative_Product Oxidative Degradation Product Oseltamivir->Oxidative_Product Oxidation (H₂O₂)

Caption: Major degradation pathways of oseltamivir under stress conditions.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on oseltamivir phosphate.

General Sample Preparation

A stock solution of oseltamivir phosphate is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as a mixture of buffer and an organic solvent (e.g., 1:1 v/v of buffer and methanol/acetonitrile), to a concentration of approximately 1 mg/mL.[1]

Acidic Degradation Protocol
  • Reagent Preparation: Prepare a 1.0 N solution of hydrochloric acid (HCl).

  • Sample Treatment: To a known volume of the oseltamivir stock solution, add an equal volume of 1.0 N HCl.

  • Stress Condition: Heat the mixture in a water bath at 80°C for 30 minutes.[1]

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 N sodium hydroxide (NaOH).

  • Sample Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Basic Degradation Protocol
  • Reagent Preparation: Prepare a 0.1 N solution of sodium hydroxide (NaOH).

  • Sample Treatment: To a known volume of the oseltamivir stock solution, add an equal volume of 0.1 N NaOH.

  • Stress Condition: Heat the mixture in a water bath at 80°C for 10 minutes.[1]

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.

  • Sample Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation Protocol
  • Reagent Preparation: Use a 3% v/v solution of hydrogen peroxide (H₂O₂).

  • Sample Treatment: To a known volume of the oseltamivir stock solution, add an equal volume of 3% H₂O₂.

  • Stress Condition: Heat the mixture in a water bath at 80°C for 2 hours.[1]

  • Sample Analysis: After the specified time, cool the solution to room temperature and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

Photolytic Degradation Protocol
  • Sample Preparation: Expose a solution of oseltamivir phosphate in a suitable solvent, as well as the solid API, to a photostability chamber.

  • Stress Condition: Expose the samples to UV light and visible light according to ICH Q1B guidelines.

  • Sample Analysis: After the exposure period, dissolve the solid sample and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

Thermal Degradation Protocol
  • Sample Preparation: Place the solid oseltamivir phosphate API in a hot air oven.

  • Stress Condition: Maintain the temperature at a specified level (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Sample Analysis: After the stress period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.

Analytical Method: Stability-Indicating HPLC

A robust stability-indicating HPLC method is essential for separating and quantifying oseltamivir from its degradation products.

Chromatographic Conditions
  • Column: A reversed-phase C18 column is commonly used, for example, an Inertsil® ODS-2 column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent is often employed. A typical mobile phase is a mixture of a pH 2.5 buffer (e.g., 1% orthophosphoric acid in water) and methanol in a 55:45 (v/v) ratio.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]

  • Detection: UV detection at 215 nm is suitable for monitoring oseltamivir and its impurities.[1]

  • Injection Volume: A typical injection volume is 20 µL.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of oseltamivir.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Stock_Solution Prepare Oseltamivir Stock Solution Acid_Stress Acidic Degradation Stock_Solution->Acid_Stress Base_Stress Basic Degradation Stock_Solution->Base_Stress Oxidative_Stress Oxidative Degradation Stock_Solution->Oxidative_Stress Photo_Stress Photolytic Degradation Stock_Solution->Photo_Stress Thermal_Stress Thermal Degradation Stock_Solution->Thermal_Stress Stress_Reagents Prepare Stress Reagents (Acid, Base, etc.) Stress_Reagents->Acid_Stress Stress_Reagents->Base_Stress Stress_Reagents->Oxidative_Stress Neutralization Neutralization/ Sample Quenching Acid_Stress->Neutralization Base_Stress->Neutralization Oxidative_Stress->Neutralization Photo_Stress->Neutralization Thermal_Stress->Neutralization Dilution Dilution with Mobile Phase Neutralization->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Data_Evaluation Data Evaluation and Impurity Profiling HPLC_Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study of oseltamivir.

This guide provides a foundational understanding of the degradation pathways of oseltamivir. For further in-depth structural elucidation of novel impurities, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analytical method development and quantification of 4-N-Desacetyl-5-N-acetyl Oseltamivir, a known impurity of the antiviral drug Oseltamivir. The protocols detailed below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for Oseltamivir and its related substances.

Introduction

This compound is identified as Impurity G in the European Pharmacopoeia (EP). Its chemical formula is C₁₆H₂₈N₂O₄ with a molecular weight of 312.40 g/mol [1]. Accurate and robust analytical methods are crucial for the quantification of this impurity to ensure the quality, safety, and efficacy of Oseltamivir drug products. This document outlines two distinct analytical methods for the determination of this compound: a stability-indicating HPLC-UV method and a more sensitive LC-MS/MS method for trace-level quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and stability testing of Oseltamivir, allowing for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is proposed. The conditions are adapted from established stability-indicating methods for Oseltamivir[2][3][4].

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 2.5) in a gradient elution
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm[2][4]
Injection Volume 10 µL
Run Time 35 minutes
Experimental Protocol

2.2.1. Reagent and Sample Preparation

  • Buffer Preparation (pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (initial conditions).

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation (for Oseltamivir Drug Product):

    • Accurately weigh and transfer a quantity of the Oseltamivir drug substance or powdered capsules equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2.2.2. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 1 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

2.2.3. Data Analysis

Quantify the amount of this compound in the sample by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standard solutions.

Method Validation Summary (Representative Data)
Validation ParameterResult
Linearity (µg/mL) 0.1 - 10
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, particularly in biological matrices or for impurity profiling at very low concentrations. The protocol is adapted from methods developed for Oseltamivir and its primary metabolite[5][6].

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Chromatography
Column C18, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 313.2
Product Ion (m/z) To be determined (requires infusion of the standard)
Collision Energy (eV) To be optimized
Internal Standard Isotopically labeled Oseltamivir or a related compound
Experimental Protocol

3.2.1. Reagent and Sample Preparation

  • Standard Solution Preparation: Prepare stock and working standard solutions of this compound and the internal standard in methanol or a suitable solvent. Calibration standards are typically prepared in the matrix of interest (e.g., blank plasma, dissolution media).

  • Sample Preparation (from Plasma - Solid Phase Extraction):

    • To 200 µL of plasma, add the internal standard solution.

    • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3.2.2. Data Analysis

The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Method Validation Summary (Representative Data)
Validation ParameterResult
Linearity (ng/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 15%
Matrix Effect Within acceptable limits

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Standard/Sample B Dissolution in Mobile Phase A->B C Dilution to Working Concentrations B->C D Filtration (0.45 µm) C->D E Injection into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 215 nm F->G H Peak Integration and Area Determination G->H I Quantification using Calibration Curve H->I J Reporting of Results I->J

Caption: Workflow for HPLC-UV analysis.

LC-MS/MS Sample Preparation Workflow (Solid Phase Extraction)

LCMSMS_SPE_Workflow A Plasma Sample (200 µL) B Add Internal Standard A->B D Load Sample B->D C Condition SPE Cartridge C->D E Wash Cartridge D->E F Elute Analyte E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Caption: Solid Phase Extraction workflow for LC-MS/MS.

Logical Relationship for Method Selection

Method_Selection A Analytical Requirement B Routine QC & Stability A->B High Concentration C Trace Level Analysis / Bioanalysis A->C Low Concentration D HPLC-UV Method B->D E LC-MS/MS Method C->E

Caption: Decision tree for analytical method selection.

References

Application Note: HPLC Method for Quantification of 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B viruses. During the synthesis and storage of Oseltamivir, various related substances and impurities can be formed. One such process-related impurity is 4-N-Desacetyl-5-N-acetyl Oseltamivir, also known as Oseltamivir EP Impurity G.[1][2] The quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from Oseltamivir and other potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard.

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

  • Reagents and Materials:

    • This compound reference standard.

    • Oseltamivir Phosphate reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

Experimental Protocols

Preparation of Mobile Phase
  • Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Composition:

    • Prepare the mobile phase by mixing the prepared buffer and acetonitrile in a ratio of 70:30 (v/v).

    • Degas the mobile phase by sonication or vacuum filtration before use.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.02 M KH2PO4 Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (Mobile Phase) and sonicate to dissolve.

    • Make up the volume to 100 mL with the diluent and mix well.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL. A typical calibration series could be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

Preparation of Sample Solution
  • Accurately weigh a quantity of the Oseltamivir bulk drug or powdered formulation equivalent to 100 mg of Oseltamivir.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject a working standard solution (e.g., 5 µg/mL) five times.

  • The system is deemed suitable if the following criteria are met:

    • Tailing factor: Not more than 2.0.

    • Theoretical plates: Not less than 2000.

    • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

Data Analysis and Quantification
  • Inject the prepared standard solutions in increasing order of concentration, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the measured peak area.

  • Calculate the amount of the impurity in the sample as a percentage using the following formula:

    % Impurity = (Concentration from curve (µg/mL) / Sample concentration (µg/mL)) * 100

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method validation.

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Retention Time (approx.) This compound: ~6 minOseltamivir: ~8 min

Mandatory Visualization

HPLC_Workflow A Reagent & Mobile Phase Preparation D HPLC System Setup & System Suitability Test A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E Inject Blank, Standards, & Samples D->E System OK F Data Acquisition E->F G Data Analysis: - Peak Integration - Calibration Curve - Quantification F->G H Report Generation G->H

References

Application Note: Quantitative Analysis of Oseltamivir and its Active Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B viruses.[1] After oral administration, it is rapidly absorbed and converted by hepatic esterases to its active metabolite, oseltamivir carboxylate (OCA).[2] Monitoring the plasma concentrations of both oseltamivir and OCA is crucial for pharmacokinetic and bioequivalence studies.[2][3] This application note presents a detailed protocol for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma using a sensitive and robust LC-MS/MS method.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of oseltamivir.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies demonstrating high recovery and reproducibility.[2][3]

Materials:

  • Human plasma collected in tubes containing an esterase inhibitor (e.g., dichlorvos or fluoride/oxalate) to prevent ex vivo hydrolysis of oseltamivir.[3]

  • Oseltamivir and Oseltamivir Carboxylate reference standards.

  • Deuterated internal standards (IS): Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3.[3]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB or Orochem DVB-LP).[2][3]

  • Methanol, Acetonitrile (HPLC grade).

  • 0.1% Formic acid in water.

  • Elution solvent: e.g., 0.1 mg/mL dichlorvos in acetonitrile:water (70:30, v/v).[3]

Procedure:

  • Thaw frozen plasma samples in an ice bath to maintain temperature below 10 °C.[3]

  • To 200 µL of plasma, add the internal standard solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Dry the cartridge under vacuum for a short period.

  • Elute the analytes with the elution solvent.

  • The eluate is then ready for direct injection into the LC-MS/MS system.[3]

Alternatively, a liquid-liquid extraction (LLE) can be performed using ethyl acetate.[4][5]

Liquid Chromatography Conditions
ParameterCondition 1[3]Condition 2[5]
HPLC System Shimadzu LC-VPNot Specified
Column Symmetry C18 (100 mm × 4.6 mm, 5 µm)Not Specified
Column Temperature 40 °C40 °C
Mobile Phase Isocratic: 10 mM Ammonium formate and Acetonitrile (30:70, v/v)Isocratic: Acetonitrile and a mixture of 0.2% Formic acid, 5 mM Ammonium formate, and 1% Acetonitrile in water (90:10, v/v)
Flow Rate 1.0 mL/min (split to 300 µL/min to MS)0.60 mL/min
Injection Volume Not specified2 µL
Run Time 2.0 min3.2 min
Mass Spectrometry Conditions
ParameterOseltamivirOseltamivir CarboxylateInternal Standard (Venlafaxine)[5]
Mass Spectrometer Triple QuadrupoleTriple QuadrupoleTriple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition m/z 313.1 → 166.2[3] or 313.3 → 166.1[5]m/z 285.1 → 138.1[3]m/z 278.1 → 58.1[5]
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for oseltamivir and its active metabolite.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Mean Extraction Recovery (%)Reference
Oseltamivir 0.5 - 2000.594.4%[3]
Oseltamivir Carboxylate 2.0 - 8002.092.7%[3]
Oseltamivir 0.3 - 2000.30≥89%[4][5]
Oseltamivir 2.08 - 241.122.08Not specified[2]
Oseltamivir Carboxylate 10.8 - 1251.810.8Not specified[2]

Application Note: Analysis of Oseltamivir Process-Related Impurity

Introduction

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement to ensure drug safety and efficacy. During the synthesis of oseltamivir phosphate, several process-related impurities can be formed.[] One such impurity is Oseltamivir Phosphate Related Compound A (OSPRC-A), which requires sensitive analytical methods for its detection and quantification at trace levels.[1] This note provides a protocol for the analysis of the genotoxic impurity OSPRC-A in oseltamivir phosphate drug substance by LC-MS.

Relationship between Oseltamivir and its Impurities

impurities cluster_main Oseltamivir Synthesis & Degradation cluster_impurities Potential Impurities osel Oseltamivir (C16H28N2O4) impA OSPRC-A (Process Impurity) osel->impA Synthesis By-product impG Impurity G (Ethyl (3R,4R,5S)-5-acetamido-4-amino-3- (1-ethylpropoxy)cyclohex-1-ene-1-carboxylate) osel->impG Synthesis By-product oca Oseltamivir Carboxylate (Active Metabolite) osel->oca Metabolic Hydrolysis

Caption: Relationship of Oseltamivir to its metabolite and impurities.

Detailed Protocols

Sample and Standard Preparation

Materials:

  • Oseltamivir Phosphate API.

  • OSPRC-A reference standard.

  • Diluent: Analytical grade water.[1]

  • HPLC grade methanol and acetonitrile.[1]

Procedure:

  • Test Sample Solution (approx. 10 mg/mL Oseltamivir): Accurately weigh 50 mg of Oseltamivir Phosphate into a 5 mL volumetric flask and dissolve in the diluent.[1]

  • OSPRC-A Stock Solution: Prepare a stock solution of OSPRC-A by dissolving approximately 2 mg of the standard in 100 mL of diluent.[1]

  • Working Standard Solution (for 100 ppm level): Further dilute the stock solution to achieve the desired concentration for analysis (e.g., 0.0075% solution for spiking).[1]

Liquid Chromatography - Mass Spectrometry (LC-MS) Conditions

This method is designed for the trace level quantification of OSPRC-A.[1]

ParameterCondition for OSPRC-A Analysis[1]
LC System Not Specified
Column DEVELOSIL ODS-UG-5 (50 mm × 3.0 mm, 5.0 µm)
Column Temperature 40 °C
Mobile Phase Isocratic mode (details not fully specified, likely a mix of organic solvent and aqueous buffer)
Flow Rate 1.5 mL/min
Injection Volume 10 µL
MS Detector Single Quadrupole Mass Spectrometer
Detection Mode Likely Selected Ion Monitoring (SIM) for the specific m/z of OSPRC-A

Quantitative Data Summary for OSPRC-A

ParameterValueReference
LOD 0.00015% (S/N ratio = 4.79)[1]
LOQ 0.0005% (S/N ratio = 13.46)[1]
Linearity Range 0.005% to 0.0151%[1]
Recovery 80.0% to 101.32% (from LOQ to 150%)[1]
Method Precision (%RSD) 4.26%[1]

This method demonstrates high sensitivity, making it suitable for controlling the genotoxic impurity OSPRC-A in oseltamivir phosphate drug substances according to regulatory limits.[1]

References

Application Note: High-Recovery Isolation of 4-N-Desacetyl-5-N-acetyl Oseltamivir from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust protocol for the isolation of 4-N-Desacetyl-5-N-acetyl Oseltamivir, a significant impurity and potential metabolite of the antiviral drug Oseltamivir, from human plasma. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this specific analyte in a complex biological matrix. The protocol leverages established extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), adapted for the physicochemical properties of the target compound. This document provides detailed experimental procedures, expected performance metrics based on analogous compounds, and visual workflows to ensure reproducible and efficient isolation for downstream analytical applications such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Oseltamivir is an antiviral prodrug that is metabolized in the body to its active form, Oseltamivir Carboxylate. During the synthesis of Oseltamivir Phosphate, various related substances and impurities can be generated. One such impurity is this compound, also identified as Oseltamivir EP Impurity G.[1][2][3][4] The chemical structure of this compound is (3R,4R,5S)-Ethyl 5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, with a molecular formula of C16H28N2O4.[1][2] Accurate monitoring of this and other related compounds in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note presents optimized protocols for the extraction of this compound from human plasma, a common matrix in clinical and preclinical research. The presented methods are based on well-established techniques for the parent drug, Oseltamivir, and its primary metabolite, offering a strong foundation for achieving high recovery and purity of the target analyte.

Materials and Methods

This section details three common and effective methods for the isolation of this compound from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method for sample cleanup and concentration.

Materials:

  • Oasis HLB SPE Cartridges

  • Human Plasma Sample

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

  • Acetonitrile (HPLC Grade)

  • Internal Standard (IS) Solution (e.g., deuterated analog of the analyte)

  • Centrifuge

  • SPE Manifold

Protocol:

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard solution and vortex for 15 seconds. Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds. Centrifuge the sample at 3204 x g for 2 minutes at 10 °C.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1 mL of 1% formic acid in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 0.2 mL of a solution of dichlorvos in acetonitrile:water (70:30, v/v).[5]

  • Sample Analysis: The eluate can be directly injected into an LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a rapid and cost-effective extraction method.

Materials:

  • Human Plasma Sample

  • Ethyl Acetate (HPLC Grade)

  • Ammonia Solution (12.5 vol%)

  • Internal Standard (IS) Solution

  • Vortex Mixer

  • Centrifuge

  • Evaporation System (e.g., nitrogen evaporator)

  • Reconstitution Solution (e.g., mobile phase for LC-MS/MS)

Protocol:

  • Sample Preparation: To a 300 µL aliquot of human plasma, add the internal standard.

  • pH Adjustment: Add 30 µL of 12.5 vol% ammonia solution to the plasma sample to basify it.

  • Extraction: Add 800 µL of ethyl acetate, vortex vigorously for 5 minutes, and then centrifuge at high speed to separate the organic and aqueous layers.[6]

  • Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for subsequent analysis.

Protein Precipitation (PPT) Protocol

PPT is the simplest and fastest method for removing proteins from a sample.

Materials:

  • Human Plasma Sample

  • Acetonitrile (HPLC Grade), ice-cold

  • Internal Standard (IS) Solution

  • Vortex Mixer

  • Centrifuge (refrigerated)

  • Syringe Filters (0.22 µm)

Protocol:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Precipitation: Add 3 to 5 volumes of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter before analysis to remove any remaining particulate matter.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize the typical performance of the described methods for the parent compound, Oseltamivir, and its primary metabolite, Oseltamivir Carboxylate. It is anticipated that similar performance can be achieved for this compound with appropriate method optimization.

Table 1: Comparison of Extraction Methods for Oseltamivir and its Carboxylate Metabolite

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Mean Recovery ~92-94%[5]>90%Generally lower and more variable
Selectivity HighModerate to HighLow
Throughput ModerateModerateHigh
Cost HighLowLow
Automation Potential HighModerateHigh

Table 2: Reported Quantitative Performance for Oseltamivir and Oseltamivir Carboxylate in Human Plasma

AnalyteMethodLLOQ (ng/mL)Linearity Range (ng/mL)Mean Extraction Recovery (%)Reference
OseltamivirSPE-LC-MS/MS0.50.5 - 20094.4[5]
Oseltamivir CarboxylateSPE-LC-MS/MS2.02.0 - 80092.7[5]
OseltamivirLLE-HPLC-MS/MS0.30.3 - 200≥89[6]

Experimental Workflows

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma 200 µL Human Plasma is Add 50 µL IS plasma->is vortex1 Vortex is->vortex1 acid Add 500 µL 1% Formic Acid vortex2 Vortex acid->vortex2 vortex1->acid centrifuge Centrifuge vortex2->centrifuge condition Condition SPE Cartridge (Methanol, Water) centrifuge->condition load Load Sample condition->load wash Wash (1% Formic Acid) load->wash elute Elute wash->elute analysis LC-MS/MS Analysis elute->analysis

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 300 µL Human Plasma + IS ph_adjust Adjust pH (Ammonia) plasma->ph_adjust extraction Add Ethyl Acetate & Vortex ph_adjust->extraction centrifuge Centrifuge extraction->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow

PPT_Workflow cluster_precipitation Protein Precipitation cluster_collection Supernatant Collection cluster_analysis Analysis plasma Human Plasma + IS precipitate Add Cold Acetonitrile plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect filter Filter (Optional) collect->filter analysis LC-MS/MS Analysis filter->analysis

Protein Precipitation (PPT) Workflow

Conclusion

This application note provides detailed and adaptable protocols for the isolation of this compound from human plasma. While specific performance data for this particular analyte is limited, the methodologies presented are based on robust and validated techniques for the parent compound and its major metabolite. The choice of method—SPE, LLE, or PPT—will depend on the specific requirements of the study, including the need for selectivity, throughput, and cost-effectiveness. The provided workflows and data tables serve as a comprehensive guide for researchers to successfully isolate and quantify this important Oseltamivir-related compound. It is recommended that the chosen method be fully validated for the specific laboratory conditions and analytical instrumentation to ensure the highest quality of data.

References

Application Notes: Profiling of 4-N-Desacetyl-5-N-acetyl Oseltamivir in Antiviral Drug Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oseltamivir, an ethyl ester prodrug, is a cornerstone of antiviral therapy for influenza A and B viruses. Its efficacy relies on its in-vivo hydrolysis to the active metabolite, oseltamivir carboxylate, which inhibits the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells. The manufacturing and storage of oseltamivir phosphate, the active pharmaceutical ingredient (API), can lead to the formation of impurities that may affect the drug's safety and efficacy. Rigorous impurity profiling is therefore a critical aspect of quality control in the pharmaceutical industry.

One such impurity of interest is 4-N-Desacetyl-5-N-acetyl Oseltamivir. This document provides a comprehensive overview of its significance and a detailed protocol for its identification and quantification in oseltamivir drug substances.

Origin and Significance of this compound

This compound is recognized as a process-related impurity of oseltamivir.[] It is listed in major pharmacopoeias, designated as Oseltamivir Impurity G in the European Pharmacopoeia (EP) and Oseltamivir Related Compound C in the United States Pharmacopeia (USP).[2][3][4] Its chemical formula is C₁₆H₂₈N₂O₄, and its CAS number is 956267-10-0. The presence of this and other impurities must be carefully controlled to ensure the quality and safety of the final drug product. Regulatory bodies establish strict limits for these impurities. For instance, the USP sets an acceptance criterion of not more than (NMT) 0.5% for Impurity C in Oseltamivir Phosphate Capsules.[5]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of oseltamivir and its related substances. A variety of reversed-phase HPLC methods have been developed and validated for this purpose, typically utilizing UV detection. The selection of the stationary phase, mobile phase composition, and other chromatographic parameters is crucial for achieving the necessary resolution between the main component and its impurities.

Quantitative Data Summary

The following table summarizes the key information for this compound and the regulatory specifications.

ParameterValueReference
Impurity NameThis compoundN/A
SynonymsOseltamivir EP Impurity G, Oseltamivir USP Related Compound C[2][3][4]
CAS Number956267-10-0[2]
Molecular FormulaC₁₆H₂₈N₂O₄[2]
USP Acceptance Criteria (as Impurity C)≤ 0.5%[5]

Experimental Protocols

Protocol: Quantification of this compound in Oseltamivir Phosphate by RP-HPLC

This protocol describes a reversed-phase HPLC method for the determination of this compound in oseltamivir phosphate.

1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Oseltamivir Phosphate Reference Standard (RS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Potassium hydroxide

  • Phosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
ColumnC18 (4.6 mm x 250 mm, 5 µm)
Mobile PhaseMethanol, Acetonitrile, and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 6.0) in a ratio of 245:135:620 (v/v/v)
Flow Rate1.2 mL/min
Column Temperature50°C
Detector Wavelength220 nm
Injection Volume15 µL

3. Preparation of Solutions

  • Buffer Solution (0.05 M Potassium Dihydrogen Phosphate, pH 6.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 980 mL of water. Adjust the pH to 6.0 with a potassium hydroxide solution and dilute to 1 L with water.

  • Diluent: A mixture of Methanol, Acetonitrile, and 0.01 N Phosphoric Acid (245:135:620 v/v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Oseltamivir Phosphate RS in the diluent to obtain a final concentration of about 1 mg/mL.

  • Impurity Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound RS in the diluent to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the oseltamivir phosphate sample in the diluent to obtain a final concentration of about 1 mg/mL.

4. System Suitability

Inject the standard solution and verify the system suitability parameters. The tailing factor for the oseltamivir peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 2.0%.

5. Analysis

Inject the diluent (as a blank), the impurity standard solution, and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

6. Calculation

Calculate the percentage of this compound in the oseltamivir phosphate sample using the following formula:

% Impurity = (Area_impurity_sample / Area_standard_impurity) * (Concentration_standard_impurity / Concentration_sample) * 100

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_buffer Prepare Buffer prep_mobile Prepare Mobile Phase prep_buffer->prep_mobile prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Blank, Standards, and Sample prep_sample->analysis sys_suit->analysis integration Peak Integration analysis->integration calculation Calculate Impurity Percentage integration->calculation report Report Findings calculation->report

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship oseltamivir Oseltamivir Phosphate (API) quality_control Quality Control Testing (HPLC) oseltamivir->quality_control impurity This compound (Impurity G / Related Compound C) impurity->quality_control process Manufacturing Process process->oseltamivir process->impurity generates release Drug Product Release quality_control->release meets specifications

Caption: Logical relationship in Oseltamivir impurity profiling.

References

Application Notes and Protocols for Stability-Indicating Assay of Oseltamivir Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a stability-indicating assay for oseltamivir phosphate and its degradation products. The information is compiled from various validated methods to ensure robustness and reliability in a research and quality control setting.

Introduction

Oseltamivir phosphate is an antiviral prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1][2] It is crucial to assess the stability of the drug substance and its formulations to ensure safety and efficacy. A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the active ingredient's concentration without interference from degradation products, impurities, or excipients. This document outlines the forced degradation of oseltamivir phosphate under various stress conditions and provides a detailed high-performance liquid chromatography (HPLC) method for the separation and quantification of the parent drug and its degradation products.

Forced degradation studies are essential for understanding the degradation pathways and the intrinsic stability of a drug molecule.[3][4] These studies also help in the development and validation of stability-indicating analytical methods.[4] Oseltamivir phosphate has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1][5][6]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The following protocols are based on established methods.[1][3][5]

1. Acid Hydrolysis:

  • Procedure: Dissolve 10 mg of oseltamivir phosphate in 10 mL of 1.0 N hydrochloric acid.

  • Condition: Heat the solution at 80°C for 30 minutes.[1]

  • Neutralization: Cool the solution to room temperature and neutralize with an appropriate volume of 1.0 N sodium hydroxide.

  • Dilution: Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL.

2. Alkaline Hydrolysis:

  • Procedure: Dissolve 10 mg of oseltamivir phosphate in 10 mL of 0.1 N sodium hydroxide.

  • Condition: Heat the solution at 80°C for 10 minutes.[1]

  • Neutralization: Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N hydrochloric acid.

  • Dilution: Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL.

3. Oxidative Degradation:

  • Procedure: Dissolve 10 mg of oseltamivir phosphate in 10 mL of 3% (v/v) hydrogen peroxide.

  • Condition: Heat the solution at 80°C for 2 hours.[1]

  • Dilution: Cool the solution and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

4. Thermal Degradation:

  • Procedure: Place 10 mg of solid oseltamivir phosphate in a petri dish.

  • Condition: Expose the solid drug to a temperature of 105°C for 48 hours.[3]

  • Sample Preparation: After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

5. Photolytic Degradation:

  • Procedure: Expose a solution of oseltamivir phosphate (approximately 100 µg/mL in mobile phase) to UV light at 254 nm for 48 hours.[3]

  • Control: A sample protected from light should be analyzed concurrently.

Stability-Indicating HPLC Method

This method is a compilation of validated isocratic reverse-phase HPLC methods for the analysis of oseltamivir phosphate and its degradation products.[1][5][7]

Chromatographic Conditions:

ParameterCondition
Column Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[1][7]
Mobile Phase Buffer (pH 2.5, prepared with 1% orthophosphoric acid) : Methanol (55:45, v/v)[1][7]
Flow Rate 1.0 mL/min[1][5][7]
Detection Wavelength 215 nm[1][5][7]
Injection Volume 20 µL[1]
Column Temperature Ambient[5]

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of oseltamivir phosphate reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the stressed samples as described in the forced degradation protocols, ensuring the final concentration is approximately 100 µg/mL in the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.[1]

Data Presentation

The following tables summarize the expected outcomes from the forced degradation studies and the system suitability parameters for the HPLC method.

Table 1: Summary of Forced Degradation of Oseltamivir Phosphate

Stress ConditionReagent and Conditions% Degradation (Approximate)Number of Degradation ProductsMajor Degradation Products (RRT)
Acid Hydrolysis 1.0 N HCl, 80°C, 30 min74%[1]>11[1]0.34, 0.91[1]
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 10 min85.2%[1]6[1]0.27, 0.36, 0.55, 0.81, 0.91, 1.18[1]
Oxidative Degradation 3% H₂O₂, 80°C, 2 hr97.0%[1]10.91[1]
Photolytic Degradation UV light (254 nm), 48 hr1.1%[1]--

RRT: Relative Retention Time with respect to the oseltamivir phosphate peak.

Table 2: System Suitability Parameters for the HPLC Method

ParameterAcceptance CriteriaTypical Value
Tailing Factor (Asymmetry) Not more than 2.0~1.2[1]
Theoretical Plates Not less than 2000>3000
Resolution Not less than 1.5 between adjacent peaks>7.0[1]
% RSD of Peak Area (n=6) Not more than 2.0%< 2.0%[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the stability-indicating assay of oseltamivir phosphate.

G Experimental Workflow for Stability-Indicating Assay cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output drug Oseltamivir Phosphate API acid Acid Hydrolysis (1.0 N HCl, 80°C) drug->acid alkali Alkaline Hydrolysis (0.1 N NaOH, 80°C) drug->alkali oxidation Oxidative Degradation (3% H₂O₂, 80°C) drug->oxidation thermal Thermal Degradation (105°C) drug->thermal photo Photolytic Degradation (UV light) drug->photo formulation Oseltamivir Phosphate Formulation formulation->acid formulation->alkali formulation->oxidation formulation->thermal formulation->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition and Processing hplc->data quant Quantification of Oseltamivir data->quant degrad Identification of Degradation Products data->degrad report Stability Profile Report quant->report degrad->report

Caption: Workflow for the stability-indicating assay of oseltamivir phosphate.

G Logical Relationship of Stability Assay Components Oseltamivir Phosphate Oseltamivir Phosphate Stress Conditions Stress Conditions Oseltamivir Phosphate->Stress Conditions is subjected to Stability-Indicating Method Stability-Indicating Method Oseltamivir Phosphate->Stability-Indicating Method is analyzed by Degradation Products Degradation Products Stress Conditions->Degradation Products generates Degradation Products->Stability-Indicating Method are separated by Method Validation Method Validation Stability-Indicating Method->Method Validation requires Accurate Quantification Accurate Quantification Method Validation->Accurate Quantification ensures

References

Application Notes and Protocols for the Chromatographic Separation of Oseltamivir Isomers and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oseltamivir Phosphate, the active pharmaceutical ingredient in Tamiflu®, is a prodrug that is metabolized into its active form, oseltamivir carboxylate. As an essential antiviral medication, its purity, and safety are of paramount importance. The synthesis of oseltamivir, a molecule with three chiral centers, can lead to the formation of various stereoisomers and process-related impurities.[1][2][3] Furthermore, the drug substance can degrade under various stress conditions, generating degradation products that may affect its efficacy and safety.[4]

Regulatory bodies require stringent control over impurities, particularly enantiomeric and potentially genotoxic ones. Therefore, robust and sensitive analytical methods are crucial for the separation, identification, and quantification of these related substances in bulk drug material and finished pharmaceutical products. This document provides detailed application notes and protocols for the chromatographic separation of oseltamivir isomers and impurities using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Note 1: Chiral HPLC Method for the Quantification of Oseltamivir's Enantiomeric Impurity

Objective: To develop a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (3S, 4S, 5R) enantiomeric impurity from the oseltamivir phosphate (3R, 4R, 5S) drug substance.[5][6] This method is critical as different stereoisomers can have varying pharmacological activity.[1]

Experimental Protocol

A novel sample preparation technique involving solvent extraction is employed to remove the phosphate salt, which can interfere with the analysis and cause column clogging.[5]

1. Sample Preparation (Solvent Extraction & Salt-Out):

  • Accurately weigh and dissolve the oseltamivir phosphate sample in a suitable diluent (e.g., Methanol).

  • Utilize a solvent extraction method to separate the oseltamivir free base from the phosphate salt.

  • Thin-layer chromatography (TLC) can be used to confirm the presence of oseltamivir in the organic layer.[5]

  • The aqueous layer can be analyzed by methods like ³¹P NMR or the molybdenum blue method to confirm the presence of phosphate.[5]

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV detection.

  • Column: Chiralpak IC-3 (e.g., 150 x 4.6 mm, 3 µm).[6]

  • Mobile Phase: n-hexane, methanol, isopropyl alcohol, and diethyl amine (85:10:5:0.2, v/v/v/v).[5][6]

  • Flow Rate: 0.6 mL/min.[5][6]

  • Column Temperature: Ambient.

  • Detection: UV at 225 nm.[5][6]

  • Injection Volume: 10 µL.

Data Presentation: Method Validation Summary

The following table summarizes the quantitative performance of the chiral HPLC method for the enantiomeric impurity.

ParameterResultReference
Analyte (3S, 4S, 5R) enantiomer[5][6]
Resolution > 3.0[5][6]
Linearity Range 0.035–0.300% w/w[5][6]
Limit of Detection (LOD) 0.005% w/w[5][6]
Limit of Quantification (LOQ) 0.035% w/w[5][6]
Recovery 91% – 94%[5]
Solution Stability Up to 72 hours at 2°C–8°C[5]

Visualization: Chiral Separation Workflow

Caption: Workflow for Chiral HPLC analysis of Oseltamivir.

Application Note 2: Stability-Indicating RP-HPLC Method for Impurity Profiling

Objective: To establish a validated stability-indicating isocratic reverse-phase HPLC method to separate and quantify oseltamivir from its known impurities and degradation products formed under various stress conditions (acidic, alkaline, oxidative, and thermal).[4]

Experimental Protocol

This protocol is based on a method designed to effectively separate degradation products.[4]

1. Forced Degradation Study:

  • Acidic Hydrolysis: Expose the drug substance to 0.1 N - 1.0 N HCl at 80°C for 30 minutes.[4]

  • Alkaline Hydrolysis: Expose the drug substance to 0.1 N NaOH at room temperature or 80°C for 10 minutes.[4]

  • Oxidative Degradation: Treat the sample with an appropriate concentration of hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

2. Sample Preparation:

  • Accurately weigh and dissolve the stressed or unstressed sample in a diluent (e.g., a 1:1 v/v mixture of buffer and organic phase) to achieve a target concentration (e.g., 1.4 mg/mL).[4]

  • Filter the solution through a 0.45 µm nylon membrane filter prior to injection.[4]

3. Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV detection.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and Methanol in a 55:45 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection: UV at 215 nm.[4]

  • Injection Volume: 20 µL.

Data Presentation: Comparison of RP-HPLC Methods

Various RP-HPLC methods have been developed for oseltamivir analysis. The table below compares key parameters from different protocols.

ParameterMethod AMethod BMethod C
Column Inertsil® ODS-2[4]X terra C18Purospher STAR® RP–18e[7]
Mobile Phase Buffer (pH 2.5):MeOH (55:45)[4]0.1% Octa-sulfonic acid:ACN (30:70)MeOH:0.02 M Phosphate Buffer pH 5 (50:50)[7]
Detection (UV) 215 nm[4]237 nmNot Specified, likely 220-230 nm
Retention Time (RT) Not specified~2.31 min< 6 min[7]
LOD Not specified2.98 µg/mL0.0162 µg/mL[7]
LOQ Not specified9.98 µg/mL0.0491 µg/mL[7]
Recovery 99.8-101.2% (API)[4]99.79-101.30%Not specified

Visualization: Forced Degradation Study Logic

G cluster_stress Forced Degradation Conditions start Oseltamivir Phosphate API acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) start->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) start->base ox Oxidation (e.g., H2O2) start->ox therm Thermal Stress (Dry Heat) start->therm analysis Analyze Stressed Samples using Stability-Indicating RP-HPLC Method acid->analysis base->analysis ox->analysis therm->analysis eval Evaluate Chromatograms analysis->eval report Report Peak Purity, Resolution, and % Degradation eval->report

Caption: Logical workflow of a forced degradation study.

Application Note 3: High-Sensitivity Method for a Genotoxic Impurity

Objective: To develop and validate a highly sensitive and specific LC-MS method for the trace-level quantification of the known genotoxic impurity, Oseltamivir Phosphate Related Compound-A (OSPRC-A).[8] Standard HPLC-UV methods often lack the sensitivity required for such impurities, which have very low specification limits (e.g., <0.03%).[8]

Experimental Protocol

1. Sample and Standard Preparation:

  • Diluent: Analytical grade water.[8]

  • Standard Stock: Prepare a stock solution of OSPRC-A standard (e.g., 2 mg in 100 mL).[8]

  • Working Standard: Dilute the stock solution to the desired concentration (e.g., 0.0075% of the test sample concentration).[8]

  • Test Sample: Prepare the oseltamivir phosphate sample at a high concentration (e.g., 50 mg in 5 mL) to facilitate trace impurity detection.[8]

2. LC-MS/MS Conditions:

  • Instrument: UPLC system coupled with a Triple Quadrupole (TQD) Mass Spectrometer.[8]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic mobile phase is preferred for simplicity and robustness. A typical mobile phase could consist of an ammonium acetate buffer and an organic solvent like ethanol.[8]

  • Flow Rate: Optimized for the UPLC column (typically 0.3 - 0.5 mL/min).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity. Monitor the specific precursor-to-product ion transition for OSPRC-A.

Data Presentation: LC-MS Method Performance

The table below summarizes the performance of the LC-MS method for the genotoxic impurity OSPRC-A.

ParameterResultReference
Analyte Oseltamivir Phosphate Related Compound-A (OSPRC-A)[8]
Specificity High (achieved via MRM)[8]
LOD (S/N Ratio) 4.79[8]
LOQ (S/N Ratio) 13.46[8]
Correlation Coefficient (r) 0.998[8]
Accuracy (% Recovery) 80.0% – 101.0%[8]
Precision (%RSD) 4.26% (Method); 4.00% (Intermediate)[8]
Solution Stability Stable for 24 hours[8]

Visualization: Genotoxic Impurity Analysis Workflow

G cluster_prep Preparation cluster_analysis LC-MS/MS Analysis sample Prepare Concentrated Oseltamivir Sample (e.g., 10 mg/mL) inject Inject into UPLC-MS/MS sample->inject standard Prepare Trace Level OSPRC-A Standard (e.g., at 0.03% limit) standard->inject separate Chromatographic Separation (Isocratic RP) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Specific Ion Transition) ionize->detect quant Quantify OSPRC-A using Standard Curve detect->quant report Compare Result to Specification Limit quant->report

Caption: Workflow for trace-level analysis by LC-MS/MS.

References

Application of 4-N-Desacetyl-5-N-acetyl Oseltamivir in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Desacetyl-5-N-acetyl Oseltamivir, also known as Oseltamivir EP Impurity G, is a known process-related impurity and potential metabolite of the antiviral drug Oseltamivir.[1][2] While the primary focus of pharmacokinetic studies of Oseltamivir is on the parent drug and its active metabolite, Oseltamivir Carboxylate, the analysis of related compounds such as this compound can be crucial for comprehensive drug metabolism and safety assessments.[3][4] These application notes provide a framework for the utilization of this compound as a reference standard in bioanalytical method development and its potential application in specialized pharmacokinetic studies.

The primary application of this compound in a research setting is as a certified reference material for the identification and quantification of this specific impurity in bulk drug substances and pharmaceutical formulations.[5] In the context of pharmacokinetic studies, its use could be extended to:

  • Metabolite Identification Studies: To confirm or rule out its presence as a metabolite in various biological matrices (e.g., plasma, urine) after the administration of Oseltamivir.

  • Impurity Fate and Disposition Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this specific impurity if it is present in the administered drug product.

  • Bioanalytical Method Validation: As a component in a mixture to ensure the specificity and selectivity of analytical methods developed for Oseltamivir and its primary metabolites.

The protocols outlined below are adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Oseltamivir and Oseltamivir Carboxylate, and are presented as a guide for the quantification of this compound in human plasma.[3][6]

Metabolic Pathway of Oseltamivir

Oseltamivir is a prodrug that is rapidly metabolized in the liver by esterases to its active form, Oseltamivir Carboxylate.[] The potential formation of this compound as a minor metabolite is hypothesized to occur through alternative metabolic pathways.

Oseltamivir Metabolism Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Hepatic Esterases (Major Pathway) Impurity_G 4-N-Desacetyl-5-N-acetyl Oseltamivir (Impurity/Metabolite) Oseltamivir->Impurity_G Minor Metabolic Pathways (Hypothesized)

Figure 1: Metabolic conversion of Oseltamivir.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for the determination of this compound in human plasma. The method utilizes liquid-liquid extraction for sample preparation and LC-MS/MS for detection and quantification.

1. Materials and Reagents:

  • This compound reference standard

  • Deuterated this compound (as internal standard, IS)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Ethyl acetate (HPLC grade)

2. Instrumentation and Conditions:

ParameterSpecification
LC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 5500 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the reference standard. Hypothetical values are provided in the table below.
Source Temperature 550°C
IonSpray Voltage 5500 V

3. Standard Solutions Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution (10 ng/mL): Prepare a 10 ng/mL solution of deuterated this compound in 50:50 (v/v) acetonitrile:water.

4. Sample Preparation (Liquid-Liquid Extraction):

Sample Preparation Workflow start Start: 200 µL Plasma Sample add_is Add 20 µL of Internal Standard Working Solution (10 ng/mL) start->add_is vortex1 Vortex for 30 seconds add_is->vortex1 add_solvent Add 1 mL of Ethyl Acetate vortex1->add_solvent vortex2 Vortex for 5 minutes add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge transfer Transfer 800 µL of the supernatant to a new tube centrifuge->transfer evaporate Evaporate to dryness under nitrogen at 40°C transfer->evaporate reconstitute Reconstitute in 200 µL of 50:50 Acetonitrile:Water evaporate->reconstitute vortex3 Vortex for 1 minute reconstitute->vortex3 inject Inject 5 µL into LC-MS/MS vortex3->inject

Figure 2: LLE sample preparation workflow.

5. Data Analysis:

  • Quantify the concentration of this compound using a calibration curve constructed from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a validated bioanalytical method for this compound in human plasma.

Table 1: Mass Spectrometric Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound313.2182.125
Deuterated IS318.2187.125

Table 2: Method Validation Parameters (Representative)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal and compensated by the IS
Recovery Consistent and reproducible (>85%)
Stability (Freeze-Thaw, Bench-Top, Long-Term) Stable under typical laboratory conditions

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in the role of this compound in pharmacokinetic studies. While not a primary target in routine Oseltamivir bioanalysis, the ability to accurately quantify this impurity and potential metabolite is essential for in-depth drug development and safety assessment programs. The adaptable LC-MS/MS method described herein provides a robust starting point for the validation and implementation of an analytical procedure tailored to specific research needs.

References

Troubleshooting & Optimization

overcoming co-elution in 4-N-Desacetyl-5-N-acetyl Oseltamivir HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-elution during the HPLC analysis of Oseltamivir, specifically focusing on the separation of the impurity 4-N-Desacetyl-5-N-acetyl Oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important impurity to monitor?

A1: this compound is a positional isomer and a potential process-related impurity or degradation product of Oseltamivir. It is crucial to monitor and control its levels in the final drug product to ensure safety and efficacy, as regulatory agencies require the quantification and reporting of impurities.

Q2: What are the typical causes of co-elution between Oseltamivir and this compound?

A2: Co-elution of these two closely related compounds can occur due to insufficient chromatographic resolution. The primary causes include:

  • Suboptimal mobile phase composition: Incorrect pH, organic modifier, or buffer concentration can lead to poor separation.

  • Inappropriate stationary phase: The choice of HPLC column (e.g., C18, C8) and its properties (particle size, pore size) greatly influences selectivity.

  • Isocratic vs. Gradient elution: An isocratic method may not have sufficient eluting power to separate closely eluting peaks, whereas a well-designed gradient can improve resolution.

  • Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

Q3: Are there any reference standards available for this compound?

A3: Yes, certified reference standards for this compound are available from various suppliers, such as LGC Standards and USP.[1][2][3] These are essential for peak identification and method validation.

Troubleshooting Guide: Overcoming Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound with the main Oseltamivir peak.

Initial Assessment

Before making significant changes to your HPLC method, verify the following:

  • System Suitability: Ensure your HPLC system meets the performance criteria outlined in your validated method or a relevant pharmacopeia. Check parameters like theoretical plates, tailing factor, and resolution of any other specified impurity peaks.

  • Peak Purity: If you have a diode array detector (DAD) or a mass spectrometer (MS), assess the peak purity of the Oseltamivir peak to confirm that it is indeed a co-elution issue.

  • Column Health: An old or poorly maintained column can lead to peak broadening and loss of resolution. Flush the column with a strong solvent or replace it if necessary.

Method Optimization Strategies

If co-elution is confirmed, the following method parameters can be adjusted to improve separation. It is recommended to change one parameter at a time to understand its effect.

1. Mobile Phase pH Adjustment:

Oseltamivir is a basic compound.[4] Altering the pH of the aqueous portion of the mobile phase can significantly impact its retention time and selectivity relative to its impurities.

  • Strategy: Since Oseltamivir has a pKa of approximately 7.75, operating the mobile phase at a pH at least 2 units above or below this value will ensure it is in a single ionic state (either fully ionized or fully unionized), which often leads to sharper peaks and better separation.[4]

  • Recommendation:

    • For low pH analysis, consider using buffers like phosphate or formate in the range of pH 2.5-3.5.[5]

    • For high pH analysis, bicarbonate or ammonium buffers around pH 10 can be effective, provided a pH-stable column is used.[4]

2. Modification of Organic Solvent Composition:

The type and proportion of the organic solvent in the mobile phase directly influence the retention and selectivity of the separation.

  • Strategy: If you are using acetonitrile, try switching to methanol or a mixture of acetonitrile and methanol. The different solvent properties can alter the elution order or improve the resolution between closely eluting peaks.

  • Recommendation:

    • Start by replacing 10-20% of the acetonitrile with methanol while keeping the total organic percentage the same.

    • Evaluate different ratios of acetonitrile and methanol to find the optimal separation.

3. Gradient Elution Optimization:

If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution for closely eluting impurities.

  • Strategy: A shallow gradient around the elution time of Oseltamivir can effectively separate the main peak from its closely related impurities.

  • Recommendation:

    • Start with a low percentage of organic solvent and gradually increase it.

    • Focus on creating a shallow slope in the gradient profile where Oseltamivir and the impurity elute.

4. Stationary Phase Selection:

The choice of the stationary phase is a critical factor in achieving the desired selectivity.

  • Strategy: If you are using a standard C18 column and still facing co-elution, consider a column with a different selectivity.

  • Recommendation:

    • Phenyl-Hexyl columns: These columns offer alternative selectivity due to pi-pi interactions and may resolve isomers that are difficult to separate on a C18 column.

    • Cyano (CN) columns: These can provide different selectivity for polar compounds.

    • Columns with smaller particle sizes (e.g., sub-2 µm): These can provide higher efficiency and may improve resolution, although they require an HPLC system capable of handling higher backpressures.

5. Temperature Control:

Adjusting the column temperature can influence the separation.

  • Strategy: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, it can also alter the selectivity.

  • Recommendation:

    • Investigate the effect of temperature in the range of 25°C to 40°C.

    • Ensure the column is stable at the tested temperatures.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of Oseltamivir and its impurities. These can be used as a starting point for method development and troubleshooting.

Method 1: Isocratic RP-HPLC

ParameterCondition
Column Purospher STAR® RP-18e (dimensions not specified)[6]
Mobile Phase Methanol - 0.02 mol/L Phosphate Buffer, pH 5 (50:50, v/v)[6]
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 25°C[6]

Method 2: Gradient RP-HPLC

ParameterCondition
Column Kromasil C18, 5 µm, 250 mm x 4.6 mm[7]
Mobile Phase A: Triethylamine in waterB: Acetonitrile[7]
Gradient A timed gradient program (specifics not detailed in the abstract)[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 215 nm[7]
Column Temperature Ambient[7]

Method 3: Isocratic RP-HPLC with Ion-Pairing Agent

ParameterCondition
Column X terra C18, 150 mm x 4.6 mm
Mobile Phase 0.1% Octa-sulfonic acid : Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 237 nm
Column Temperature Room Temperature

Quantitative Data Summary

The following table summarizes system suitability parameters from a validated stability-indicating HPLC method for Oseltamivir and its impurities, which can be used as a benchmark for your method performance.

ParameterImpurity-IImpurity-IIOseltamivir (OP)Acceptance Limit
Theoretical Plates 586076378587>2000[5]
Tailing Factor 1.0971.1291.198NMT 2.0
Resolution 7.1 (between Imp-I and Imp-II)8.0 (between Imp-II and OP)-NLT 1.5[5]

Data adapted from a study by Upmanyu et al.[5]

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Co-elution of Oseltamivir and This compound Observed check_system Verify System Suitability and Column Health start->check_system peak_purity Assess Peak Purity (DAD/MS) check_system->peak_purity adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5 or pH ~10) peak_purity->adjust_ph Co-elution Confirmed change_organic Modify Organic Solvent (e.g., ACN/MeOH ratio) adjust_ph->change_organic Resolution Not Achieved resolved Resolution Achieved adjust_ph->resolved Resolution Achieved optimize_gradient Implement/Optimize Gradient Elution change_organic->optimize_gradient Resolution Not Achieved change_organic->resolved Resolution Achieved change_column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, CN) optimize_gradient->change_column Resolution Not Achieved optimize_gradient->resolved Resolution Achieved adjust_temp Adjust Column Temperature (e.g., 25-40°C) change_column->adjust_temp Resolution Not Achieved change_column->resolved Resolution Achieved adjust_temp->resolved Resolution Achieved

Caption: A logical workflow for troubleshooting co-elution issues in HPLC analysis.

This technical support guide is intended to provide a starting point for resolving co-elution issues in the HPLC analysis of Oseltamivir. Successful separation will often involve a systematic evaluation of the parameters discussed. Always refer to relevant pharmacopeial monographs and internal validation procedures when making changes to an analytical method.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of oseltamivir and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a focus on improving peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the peak resolution of oseltamivir and its related compounds?

A1: The resolution of oseltamivir and its related compounds is primarily influenced by the choice of stationary phase (column), mobile phase composition (pH, organic solvent, and buffer concentration), column temperature, and flow rate.[1] For instance, C8 and C18 columns are commonly used for reversed-phase separations, while chiral columns like Chiralpak IC are necessary for separating enantiomeric impurities.[2] The pH of the mobile phase is particularly crucial as oseltamivir has a pKa of 7.75; adjusting the pH can significantly alter the retention and selectivity.[3]

Q2: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for oseltamivir. What are the likely causes and solutions?

A2: Poor peak shape can arise from several factors:

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the basic amine groups of oseltamivir, causing peak tailing.

    • Solution: Use a base-deactivated column or add a competing base like diethylamine or triethylamine to the mobile phase.[2] Operating at a higher pH (e.g., pH 10) can also suppress these interactions by keeping oseltamivir in its neutral form.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting or broad, asymmetrical peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.

    • Solution: Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[4]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Flush the column with a strong solvent or replace the column if necessary.

Q3: How can I improve the separation of oseltamivir from its degradation products?

A3: Achieving good resolution between oseltamivir and its degradation products often requires a stability-indicating method. Key strategies include:

  • Gradient Elution: A gradient program, where the mobile phase composition is changed over time, can effectively separate compounds with different polarities, such as oseltamivir and its more polar or non-polar degradants. A method using a gradient of mobile phase A (50 mM ammonium acetate) and mobile phase B (60% acetonitrile/40% mobile phase A) has been shown to be effective.[5]

  • pH Optimization: Small adjustments to the mobile phase pH can significantly impact the selectivity between oseltamivir and its impurities.[6] Experimenting with pH values around the pKa of the analytes can be beneficial.

  • Column Selection: A C18 column is often preferred over a C8 for better resolution between oseltamivir and its degradation products due to increased hydrophobic interactions.[6]

Q4: What is the best approach for separating the enantiomeric impurities of oseltamivir?

A4: The separation of enantiomers requires a chiral stationary phase. For oseltamivir, a Chiralpak IC column containing cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector has been successfully used.[2] The mobile phase typically consists of a mixture of n-hexane, methanol, isopropyl alcohol, and a basic modifier like diethylamine.[2]

Troubleshooting Guides

Problem: Co-elution of Oseltamivir and an Impurity

This guide provides a systematic approach to resolving co-eluting peaks of oseltamivir and a related compound.

G start Start: Co-elution Observed step1 Step 1: Modify Mobile Phase Is the separation reversed-phase? start->step1 step2a Adjust % Organic Solvent (e.g., Acetonitrile, Methanol) step1->step2a Yes step2b Adjust pH of Aqueous Phase (e.g., around pKa of analytes) step1->step2b Yes step3 Step 2: Change Column Selectivity Is resolution still poor? step2a->step3 step2b->step3 step4a Switch to a different stationary phase (e.g., C18 to Phenyl-Hexyl) step3->step4a Yes step4b Consider a different particle size (e.g., smaller particles for higher efficiency) step3->step4b Yes step5 Step 3: Optimize Temperature and Flow Rate Are peaks still co-eluting? step4a->step5 step4b->step5 step6a Decrease Flow Rate step5->step6a Yes step6b Change Column Temperature step5->step6b Yes end End: Peaks Resolved step6a->end step6b->end

Caption: Troubleshooting workflow for co-eluting peaks.

Problem: Poor Peak Resolution for Enantiomeric Impurities

This guide outlines the steps to optimize the separation of oseltamivir's enantiomers.

G start Start: Poor Enantiomeric Resolution step1 Step 1: Confirm Use of Chiral Column (e.g., Chiralpak IC) start->step1 step2 Step 2: Optimize Mobile Phase (Normal Phase) step1->step2 Confirmed step3a Adjust Ratio of Alcohols (e.g., Methanol, Isopropyl Alcohol) step2->step3a step3b Vary Concentration of Basic Modifier (e.g., Diethylamine) step2->step3b step4 Step 3: Adjust Flow Rate and Temperature Is resolution still below 3.0? step3a->step4 step3b->step4 step5a Decrease Flow Rate (e.g., to 0.6 mL/min) step4->step5a Yes step5b Optimize Column Temperature (e.g., 35°C) step4->step5b Yes end End: Resolution > 3.0 Achieved step5a->end step5b->end

Caption: Workflow for optimizing enantiomeric separation.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Oseltamivir Analysis

ParameterMethod 1 (Reversed-Phase)Method 2 (Chiral Separation)Method 3 (Stability-Indicating)
Column Xterra C18, 150 x 4.6 mm, 5 µmChiralpak IC, 150 x 4.6 mm, 3 µm[2]C18 column[6]
Mobile Phase 0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v)n-hexane:Methanol:IPA:DEA (85:10:5:0.2 v/v/v/v)[2]1% Orthophosphoric acid (pH 2.5) and Acetonitrile/Methanol[6]
Flow Rate 1.0 mL/min0.6 mL/min[2]1.0 mL/min[6]
Detection UV at 237 nmUV at 225 nm[7]UV at 215 nm[6]
Column Temp. Room Temperature35°C[2]Not specified[6]
Resolution Oseltamivir peak well-separated from degradation products> 3.0 between enantiomers[2]7.1 and 8.0 between impurities and Oseltamivir[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Impurity Quantification

This protocol is adapted from a method for separating the (3S, 4S, 5R) enantiomeric impurity from oseltamivir phosphate (3R, 4R, 5S).[2]

  • Sample Preparation:

    • A new sample preparation approach involves a solvent extraction method to remove phosphate salt, preventing column clogging.[7]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak IC (150 x 4.6 mm, 3 µm).[2]

    • Mobile Phase: A premixed solution of n-hexane, methanol, isopropyl alcohol, and diethylamine in a ratio of 85:10:5:0.2 (v/v/v/v).[2]

    • Flow Rate: 0.6 mL/min.[2]

    • Column Temperature: 35°C.[2]

    • Sample Temperature: 5°C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection Wavelength: 225 nm.[7]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis under isocratic conditions. The enantiomeric impurity is expected to elute at approximately 13.2 minutes.[2]

  • System Suitability:

    • The resolution between the oseltamivir peak and the enantiomeric impurity peak should be greater than 3.0.[2]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is designed to separate oseltamivir from its degradation products.[6]

  • Sample Preparation:

    • Dissolve the sample in a diluent composed of a 1:1 (v/v) mixture of the buffer and organic phase.[6]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column.[6]

    • Mobile Phase: A mixture of 1% orthophosphoric acid in water (pH 2.5) and an organic phase (acetonitrile and/or methanol). The exact ratio should be optimized.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 215 nm.[6]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the sample.

    • Run the analysis.

  • System Suitability:

    • The resolution between impurity peaks and the main oseltamivir peak should be greater than 1.5.[6]

    • The tailing factor for the oseltamivir peak should be less than 2.0.[6]

References

minimizing degradation of 4-N-Desacetyl-5-N-acetyl Oseltamivir during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 4-N-Desacetyl-5-N-acetyl Oseltamivir during analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Appearance of extraneous peaks or significant degradation of the main analyte peak in the chromatogram.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolytic Degradation (Acidic or Alkaline Conditions) Oseltamivir and its isomers are susceptible to hydrolysis. Ensure the pH of your mobile phase and sample diluent is controlled. Oseltamivir has been found to be most stable at pH 4.[1] Consider using a buffered mobile phase in the pH range of 3-5. Avoid prolonged exposure of the sample to highly acidic or basic conditions.
Oxidative Degradation Degradation can be induced by oxidizing agents.[2] If oxidative degradation is suspected, prepare fresh solutions and consider degassing the mobile phase. Avoid using solvents that may contain peroxides.
Thermal Degradation Elevated temperatures can accelerate degradation. Maintain the autosampler at a low temperature (e.g., 4°C) and avoid exposing samples to high temperatures during preparation and analysis.[3]
Interaction with Excipients Certain excipients, such as citrate, can react with the amino group of oseltamivir and its related compounds, leading to the formation of degradation products.[4][5] If analyzing a formulated product, be aware of potential interactions.
Enzymatic Degradation in Biological Samples If analyzing plasma samples, plasma esterases can rapidly convert oseltamivir and potentially its isomers.[6] The addition of an esterase inhibitor, such as dichlorvos, to blood collection tubes is recommended to prevent ex vivo degradation.[6]
Issue 2: Poor peak shape or resolution between this compound and other related substances.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Chromatographic Method The selected HPLC method may not be stability-indicating. It is crucial to use a validated stability-indicating method capable of separating the main analyte from its potential degradation products, including positional isomers.[7]
Inappropriate Mobile Phase Composition The mobile phase composition, including the type and concentration of organic modifier and buffer, is critical for achieving optimal separation. Experiment with different solvent ratios and buffer strengths.
Incorrect Column Selection The choice of stationary phase is important. C18 columns are commonly used for the analysis of oseltamivir and its impurities.[7] Consider a column with a different selectivity if co-elution is observed.
Suboptimal Flow Rate or Temperature Adjusting the flow rate and column temperature can impact resolution. A lower flow rate generally improves resolution but increases run time. Optimizing the column temperature can also enhance separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is a positional isomer of Oseltamivir, formed through an N,N-acyl migration.[5] Therefore, it is susceptible to similar degradation pathways as Oseltamivir, with hydrolysis under acidic and alkaline conditions being a major concern.[2][5]

Q2: What are the recommended storage conditions for analytical samples of this compound?

A2: To minimize degradation, it is recommended to store analytical samples at refrigerated temperatures (2-8°C) and protect them from light.[3] For long-term storage, frozen conditions (-20°C or lower) may be necessary. The pH of the sample solution should ideally be maintained around 4 for maximal stability.[1]

Q3: How can I confirm if a new peak in my chromatogram is a degradation product?

A3: To identify degradation products, you can perform forced degradation studies on a pure sample of this compound. Expose the sample to stress conditions such as acid, base, oxidation, heat, and light.[2] The appearance of new peaks under these conditions suggests they are degradation products. Further characterization using techniques like LC-MS can help in their identification.[5]

Q4: Are there any known incompatibilities with common HPLC solvents or additives?

A4: While common HPLC solvents like acetonitrile and methanol are generally compatible, the pH of the mobile phase is a critical factor. The use of buffers to control the pH is highly recommended. As mentioned earlier, excipients like citrate in formulations can be reactive.[4]

Quantitative Data from Forced Degradation Studies of Oseltamivir

The following table summarizes the results of forced degradation studies conducted on Oseltamivir Phosphate (OP). This data can serve as a reference for understanding the potential stability of its isomer, this compound, under similar stress conditions.

Stress ConditionReagent and Conditions% Degradation of Oseltamivir PhosphateMajor Degradation Products Observed (RRT)Reference
Acidic Hydrolysis 1.0 N HCl, 80°C, 30 min74%0.34 and 0.91[2]
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 10 min85.2%0.27, 0.36, 0.55, 0.81, 0.91, 1.18[2]
Oxidative Degradation 3% v/v H₂O₂, 80°C, 2 hrs96.96%0.91[2]
Thermal Degradation 60°C, 24 hoursNot specified-
Photolytic Degradation Standard conditions1.1%-[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Oseltamivir and its Impurities

This protocol is adapted from a validated method for Oseltamivir and is suitable for the analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid in water) and Methanol in a 55:45 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 215 nm.[2]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Diluent: A mixture of buffer and organic phase (1:1, v/v).[2]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Prepare standard and sample solutions in the sample diluent.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the elution of this compound and any potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution with Buffer:Organic (1:1) Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

degradation_pathway cluster_main Degradation of Oseltamivir and its Isomer cluster_conditions Stress Conditions Oseltamivir Oseltamivir Isomer 4-N-Desacetyl-5-N-acetyl Oseltamivir Oseltamivir->Isomer N,N-acyl migration DegradationProducts Degradation Products Oseltamivir->DegradationProducts Hydrolysis, Oxidation Isomer->Oseltamivir N,N-acyl migration Isomer->DegradationProducts Hydrolysis, Oxidation Acid Acid Base Base Oxidant Oxidizing Agent Heat Heat

Caption: Simplified degradation pathway for Oseltamivir and its isomer.

References

Technical Support Center: Enhancing Detection Sensitivity for Oseltamivir Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the detection sensitivity of 4-N-Desacetyl-5-N-acetyl Oseltamivir, a key active metabolite of Oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and commonly used method for the detection of this compound?

A1: The most sensitive and widely adopted method for the quantification of Oseltamivir and its metabolites, including this compound (often referred to as Oseltamivir Carboxylate or OCA), in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for detection at very low concentrations, typically in the low ng/mL range.[1][4]

Q2: What are the typical lower limits of quantification (LLOQ) I should expect for this metabolite?

A2: For LC-MS/MS methods, the LLOQ for Oseltamivir and its primary metabolite in human plasma typically ranges from 0.3 ng/mL to 4.08 ng/mL.[4][5] The specific LLOQ can vary depending on the sample preparation method, the instrumentation used, and the specific validation requirements of the study.

Q3: Are there alternative detection methods to LC-MS/MS?

A3: Yes, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and colorimetric assays have been developed.[6] However, these methods are generally less sensitive than LC-MS/MS and may not be suitable for studies requiring very low detection limits, such as pharmacokinetic studies.[6] The limit of detection for HPLC-UV methods is significantly higher than that of LC-MS/MS.[6]

Q4: How critical is sample preparation for achieving high sensitivity?

A4: Sample preparation is a critical step. Efficient extraction of the analyte from the biological matrix (e.g., plasma) and removal of interfering substances is essential to minimize matrix effects and enhance sensitivity.[2][3] Solid-Phase Extraction (SPE) is a commonly used technique that provides clean extracts and consistent, high recovery rates for Oseltamivir and its metabolites.[1][2][3]

Troubleshooting Guide

Issue 1: Poor Sensitivity or High Lower Limit of Quantification (LLOQ)

If you are experiencing poor sensitivity for this compound, consider the following troubleshooting steps:

  • Optimize Sample Preparation:

    • Problem: Inefficient extraction or high levels of matrix components can suppress the analyte signal.

    • Solution: Switch from simpler methods like protein precipitation to more robust techniques such as Solid-Phase Extraction (SPE).[2][3] SPE with cartridges like Oasis® HLB can significantly improve recovery and reduce matrix interference.[1] Ensure the pH of your sample and extraction solvents are optimized for the analyte's chemical properties.

  • Enhance Mass Spectrometric Detection:

    • Problem: Suboptimal ionization or fragmentation of the analyte.

    • Solution: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode, which is commonly used for Oseltamivir and its metabolites.[1] Perform direct infusion of a standard solution to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for maximum signal intensity.[4]

  • Improve Chromatographic Separation:

    • Problem: Poor peak shape or co-elution with interfering substances.

    • Solution: Use a C18 column, which is effective for the separation of Oseltamivir and its metabolites.[2][3] Adjust the mobile phase composition. A common mobile phase consists of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[1][2]

Issue 2: High Signal Variability and Poor Reproducibility

  • Problem: Inconsistent results across different samples or analytical runs.

    • Solution 1 (Internal Standards): Always use a stable isotope-labeled internal standard (SIL-IS), such as deuterated Oseltamivir Carboxylate (e.g., oseltamivir carboxylate-C13-d3).[3] An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification.

    • Solution 2 (Analyte Stability): Oseltamivir and its metabolites can be susceptible to degradation. Ensure proper storage of plasma samples (e.g., at -80°C) and limit freeze-thaw cycles.[4] The stability of the analyte in processed samples (e.g., in the autosampler) should also be verified.[4]

Quantitative Data Summary

The following tables summarize the performance of various validated LC-MS/MS methods for the detection of Oseltamivir and its primary metabolite, Oseltamivir Carboxylate.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
OseltamivirHuman Plasma2.08 - 241.122.08[1]
Oseltamivir CarboxylateHuman Plasma10.8 - 1251.810.8[1]
OseltamivirHuman Plasma0.5 - 2000.5[2][3]
Oseltamivir CarboxylateHuman Plasma2.0 - 8002.0[2][3]
OseltamivirHuman Plasma0.3 - 2000.3[4]

Table 2: Extraction Recovery

AnalyteExtraction MethodMean Recovery (%)Reference
OseltamivirSolid-Phase Extraction94.4[2][3]
Oseltamivir CarboxylateSolid-Phase Extraction92.7[2][3]
OseltamivirLiquid-Liquid Extraction≥89[4]

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a representative example based on published methods.[2][3]

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add the internal standard solution (deuterated Oseltamivir Carboxylate).

  • Precondition an SPE cartridge (e.g., DVB-LP, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge twice with 1% formic acid in water.

  • Elute the analyte and internal standard with an appropriate solvent mixture (e.g., 0.2 mL of a 70:30 acetonitrile:water mixture).

  • Inject an aliquot of the eluate directly into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Symmetry C18 (100 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A: 10 mM Ammonium formate; B: Acetonitrile.

  • Gradient/Isocratic: Isocratic elution with 30:70 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Run Time: Approximately 2.0 minutes.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example Transitions: Specific m/z transitions for the analyte and internal standard should be optimized by direct infusion.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Load Eluate Analyte Eluate SPE->Eluate Elute LC LC Separation (C18 Column) Eluate->LC Inject MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for the analysis of this compound.

Troubleshooting_Sensitivity Start Poor Sensitivity Issue Check_SPE Is SPE recovery >90%? Start->Check_SPE Optimize_SPE Optimize SPE: - Check pH - Test different sorbents Check_SPE->Optimize_SPE No Check_MS Are MS/MS transitions optimized? Check_SPE->Check_MS Yes Optimize_SPE->Check_SPE Optimize_MS Optimize MS/MS: - Direct infusion of standard - Check source parameters Check_MS->Optimize_MS No Check_LC Is peak shape optimal? Check_MS->Check_LC Yes Optimize_MS->Check_MS Optimize_LC Optimize LC: - Adjust mobile phase modifier - Check for column degradation Check_LC->Optimize_LC No Check_IS Using a stable isotope-labeled IS? Check_LC->Check_IS Yes Optimize_LC->Check_LC Implement_IS Implement SIL-IS for normalization Check_IS->Implement_IS No Resolved Sensitivity Improved Check_IS->Resolved Yes Implement_IS->Resolved

Caption: Decision tree for troubleshooting poor detection sensitivity.

References

troubleshooting matrix effects in LC-MS analysis of 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 4-N-Desacetyl-5-N-acetyl Oseltamivir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects.

Troubleshooting Guides

This section offers detailed, question-and-answer-based guides to address specific issues you may encounter during your experiments.

Guide 1: Identifying and Mitigating Matrix Effects

Question: I am observing poor sensitivity, accuracy, and reproducibility in my LC-MS analysis of this compound in plasma samples. How can I determine if matrix effects are the cause and what steps can I take to resolve this?

Answer:

Matrix effects, particularly ion suppression, are a common challenge in LC-MS bioanalysis and can significantly impact data quality.[1] The following steps will guide you through identifying and mitigating these effects.

Step 1: Identification of Matrix Effects

To confirm the presence of matrix effects, a post-column infusion experiment is a highly effective qualitative technique.

  • Experimental Protocol: Post-Column Infusion

    • Prepare a standard solution of this compound at a concentration that gives a stable signal.

    • Set up your LC-MS system as you would for your sample analysis.

    • Using a T-connector, infuse the standard solution at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer.

    • Inject a blank, extracted plasma sample.

    • Monitor the signal of the infused standard. A dip in the baseline at the retention time of co-eluting matrix components indicates ion suppression.

Step 2: Quantifying Matrix Effects

Once identified, the extent of matrix effects can be quantified using a post-extraction spike experiment.

  • Experimental Protocol: Post-Extraction Spike

    • Prepare two sets of samples:

      • Set A: Spike a known concentration of this compound into a blank, extracted plasma sample.

      • Set B: Prepare a standard solution of this compound in the mobile phase at the same concentration as Set A.

    • Analyze both sets of samples by LC-MS.

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Step 3: Mitigation Strategies

Based on the nature and severity of the matrix effects, a combination of the following strategies can be employed:

  • Sample Preparation: The goal is to remove interfering endogenous components from the sample matrix.[2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For oseltamivir and its metabolites, reversed-phase SPE cartridges (e.g., Oasis HLB) have been shown to provide good recovery and reduce matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. Given the physicochemical properties of this compound (LogP of approximately 1.1), a moderately polar extraction solvent may be optimal.

    • Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing phospholipids, a major source of matrix effects in plasma.

  • Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte from co-eluting matrix components.

    • Column Selection: A standard C18 column is a good starting point.

    • Mobile Phase Optimization: Using a mobile phase containing a low concentration of an additive like ammonium formate can improve peak shape and retention. Isocratic elution with a mixture of acetonitrile and ammonium formate buffer has been successfully used for oseltamivir analysis.[3]

    • Gradient Elution: If co-elution persists, a gradient elution program can provide better separation of the analyte from interfering matrix components.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.

    • Deuterated Oseltamivir as IS: If a SIL IS for this compound is not available, a deuterated version of oseltamivir could be a suitable alternative, as it will have very similar chromatographic behavior and ionization efficiency.[3]

Below is a workflow diagram to guide you through the process of troubleshooting matrix effects.

MatrixEffect_Troubleshooting Troubleshooting Workflow for Matrix Effects cluster_Identification Identification cluster_Quantification Quantification & Mitigation Strategy cluster_Validation Validation Start Poor Sensitivity, Accuracy, or Reproducibility PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion MatrixEffectDetected Matrix Effect Detected? PostColumnInfusion->MatrixEffectDetected PostExtractionSpike Quantify with Post-Extraction Spike MatrixEffectDetected->PostExtractionSpike Yes End Issue Resolved MatrixEffectDetected->End No OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) PostExtractionSpike->OptimizeSamplePrep OptimizeChroma Optimize Chromatography PostExtractionSpike->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard PostExtractionSpike->UseSIL_IS RevalidateMethod Re-validate Method OptimizeSamplePrep->RevalidateMethod OptimizeChroma->RevalidateMethod UseSIL_IS->RevalidateMethod RevalidateMethod->End

Caption: A flowchart for identifying, quantifying, and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of matrix effects in plasma samples?

A1: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous metabolites.[1] These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement.

Q2: What are the predicted MRM transitions for this compound?

A2: Based on its structure (Molecular Formula: C16H28N2O4, Molecular Weight: 312.40 g/mol ) and the known fragmentation of oseltamivir, the protonated molecule [M+H]+ would be m/z 313.2.[4][5] A probable fragmentation would involve the loss of the pentan-3-yloxy group, similar to oseltamivir. Therefore, a potential product ion could be around m/z 225.2. Another possible fragmentation is the loss of the ethyl ester group. It is crucial to optimize the collision energy to determine the most abundant and stable product ions for quantification.

Q3: Which sample preparation technique is most recommended for minimizing matrix effects for this analyte?

A3: Solid-Phase Extraction (SPE) is highly recommended. For oseltamivir and its metabolites, which have similar polarities to this compound, SPE has been shown to provide cleaner extracts and higher recovery compared to protein precipitation and liquid-liquid extraction.[3][6]

Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available?

A4: While a stable isotope-labeled (SIL) internal standard is ideal, a structural analog can be used. However, it is important to ensure that the analog has very similar chromatographic retention and ionization efficiency to the analyte to effectively compensate for matrix effects. The suitability of a structural analog must be thoroughly validated.

Q5: What are the key physicochemical properties of this compound?

A5: Key properties are summarized in the table below.[4][5]

PropertyValue
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
XLogP31.1

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of this compound, adapted from validated methods for oseltamivir.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma.[6]

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., deuterated oseltamivir in water). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18, 100 mm x 4.6 mm, 5 µm

    • Mobile Phase: 10 mM ammonium formate in water (A) and acetonitrile (B)

    • Gradient: A gradient may be optimized, but a starting isocratic condition of 30:70 (A:B) can be used.

    • Flow Rate: 1.0 mL/min (with a 70:30 split, directing 300 µL/min to the mass spectrometer)

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Predicted MRM Transition: m/z 313.2 → 225.2 (This should be optimized by infusing a standard of this compound)

    • Source Parameters: These should be optimized for the specific instrument, but typical starting points include:

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Curtain Gas: 20 psi

      • Nebulizer Gas (GS1): 50 psi

      • Heater Gas (GS2): 50 psi

Data Presentation

The following table summarizes the impact of different sample preparation techniques on analyte recovery and matrix effects for oseltamivir, which can be expected to be similar for this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)94.4Not significant[6]
Liquid-Liquid Extraction (LLE)~89Not significant
Protein Precipitation (PPT)Generally lower and more variableSignificant ion suppression often observedGeneral Knowledge

Visualizations

IonSuppression Mechanism of Ion Suppression in ESI cluster_ESI_Process Electrospray Ionization (ESI) Droplet cluster_Ionization Ionization and Detection cluster_Outcome Result Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Component Matrix->Droplet GasPhaseIon_A Analyte Gas-Phase Ion Droplet->GasPhaseIon_A Evaporation GasPhaseIon_M Matrix Gas-Phase Ion Droplet->GasPhaseIon_M Evaporation MS_Inlet Mass Spectrometer Inlet GasPhaseIon_A->MS_Inlet GasPhaseIon_M->MS_Inlet Competes with Analyte SuppressedSignal Suppressed Analyte Signal MS_Inlet->SuppressedSignal

Caption: The process of ion suppression in electrospray ionization.

References

Technical Support Center: Optimization of Mobile Phase for Oseltamivir Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oseltamivir analysis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the separation of oseltamivir and its impurities via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate oseltamivir and its impurities?

A1: A common starting point for reversed-phase HPLC analysis of oseltamivir is a combination of a phosphate or acetate buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1][2] For example, a mobile phase consisting of a 20 mM potassium dihydrogen phosphate solution and acetonitrile (60:40, v/v) has been successfully used.[3] An alternative is a buffer (pH 2.5) mixed with methanol in a 55:45 (v/v) ratio.[1]

Q2: My oseltamivir peak is tailing. How can I improve the peak shape?

A2: Peak tailing for a basic compound like oseltamivir (pKa ≈ 7.75) can often be resolved by adjusting the mobile phase pH.[4] Operating at a pH well above the pKa (e.g., pH 10 with a bicarbonate buffer) can produce a more symmetrical peak shape.[4] Alternatively, working at a low pH (e.g., pH 2.5-3.0) ensures the analyte is fully protonated, which can also lead to sharper peaks.[1][3] Using a high-purity stationary phase (Type B silica) and ensuring the sample is dissolved in the mobile phase can also mitigate tailing.

Q3: I am not getting adequate resolution between two known impurities. What should I do?

A3: To improve resolution, you can modify several mobile phase parameters. First, try adjusting the organic modifier-to-buffer ratio. A lower percentage of the organic solvent will generally increase retention times and may improve separation. If that is insufficient, consider switching from isocratic to gradient elution.[5][6] A shallow gradient, where the percentage of the organic modifier increases slowly over time, can significantly enhance the resolution of closely eluting peaks.[5][7] Finally, changing the organic modifier (e.g., from methanol to acetonitrile, or vice-versa) can alter selectivity and improve separation due to different solvent-analyte interactions.[1]

Q4: I'm observing baseline drift during my gradient elution. What is the cause?

A4: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components at the detection wavelength.[5] Ensure you are using high-purity, HPLC-grade solvents. If using a buffer, confirm that all components are soluble across the entire gradient range and that the buffer itself has low UV absorbance at your chosen wavelength (e.g., 215-226 nm for oseltamivir).[1][3][8] Allowing the column to properly re-equilibrate to the initial conditions after each run is also crucial for a stable baseline.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution 1. Mobile phase is too strong (analytes elute too quickly). 2. Inappropriate mobile phase pH. 3. Suboptimal organic solvent.1. Decrease the percentage of the organic modifier (ACN or MeOH) in the mobile phase. 2. Adjust the pH of the aqueous phase. For oseltamivir, trying a low pH (~2.5-3.0) or a high pH (~10) can alter selectivity.[1][4] 3. Switch from an isocratic to a gradient method to better resolve complex mixtures.[5] 4. Change the organic solvent (e.g., from MeOH to ACN) to exploit different selectivities.
Asymmetric Peaks (Tailing or Fronting) 1. Analyte interactions with residual silanols on the column. 2. Sample solvent is stronger than the mobile phase. 3. Column overload.1. Adjust mobile phase pH to suppress ionization of oseltamivir (e.g., pH < 4 or pH > 9).[4] 2. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[8] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[9] 4. Reduce the injection volume or the concentration of the sample.[9]
Fluctuating Retention Times 1. Inadequate column equilibration between injections. 2. Mobile phase composition is changing (e.g., evaporation of organic solvent). 3. Pump malfunction or leaks. 4. Column temperature is not controlled.1. Ensure the equilibration time is sufficient, especially for gradient methods (typically 5-10 column volumes). 2. Keep mobile phase reservoirs capped and prepare fresh mobile phase daily.[10] 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[9] 4. Use a column oven to maintain a constant temperature.[10]
Low Signal or No Peaks 1. Incorrect detection wavelength. 2. Sample degradation. 3. No sample injected.1. Verify the UV detector wavelength. For oseltamivir, wavelengths between 215 nm and 237 nm are commonly used.[1] 2. Check sample preparation procedures. Oseltamivir is known to degrade under acidic and alkaline stress conditions.[1][11] 3. Ensure the autosampler is functioning correctly and there is sufficient sample in the vial.[9]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Oseltamivir and Known Impurities

This protocol is based on a stability-indicating method and is suitable for routine quality control.[1]

  • Chromatographic System: Agilent 1100 HPLC system or equivalent with a quaternary pump, UV detector, and autosampler.[1]

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Prepare a buffer by dissolving the appropriate salt to achieve a pH of 2.5 (e.g., using orthophosphoric acid). The mobile phase is a mixture of this buffer and methanol (MeOH) in a 55:45 (v/v) ratio.[1] The mobile phase should be filtered through a 0.45 µm filter and degassed before use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Diluent: A 1:1 (v/v) mixture of the buffer and organic phase.[1]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare standard and sample solutions in the sample diluent. A typical sample concentration is 1.4 mg/mL of oseltamivir phosphate.[1]

    • Inject the solutions and record the chromatograms.

    • System suitability parameters should be checked, ensuring adequate resolution (NLT 1.5) and tailing factor (NMT 2.0).[1]

Protocol 2: Gradient RP-HPLC Method for Oseltamivir and Degradation Products

This protocol uses a gradient elution, which is effective for separating complex mixtures of process-related impurities and degradation products.[2][6]

  • Chromatographic System: HPLC with a binary or quaternary pump capable of gradient elution, UV detector, and autosampler.

  • Column: C18 column (e.g., YMC Pack Pro C-18, 250 mm x 20 mm, 10 µm for preparative or a similar analytical column like 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.05 M KH2PO4 buffer, pH 6.0.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    3 50
    8 100
    15 100
    16 20

    | 20 | 20 |

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.

    • Prepare sample and standard solutions.

    • Inject the solutions.

    • Ensure the system re-equilibrates at the initial conditions for a sufficient time before the next injection.

Data Presentation

Table 1: Comparison of Isocratic Mobile Phases and System Suitability
Mobile Phase CompositionColumnResolution (Impurity/API)Tailing Factor (API)Reference
Buffer (pH 2.5) : MeOH (55:45)Inertsil® ODS-2 (250x4.6mm, 5µm)8.01.198[1]
0.05 M Bicarbonate Buffer (pH 10) : ACN (70:30)C18 (designed for basic pH)Not specifiedGood symmetrical peak reported[4]
20 mM KH2PO4 : ACN (60:40)C18Not specifiedNot specified[3]
0.1% Octa-sulfonic acid : ACN (30:70)X terra C18 (150x4.6mm)Not specifiedNot specified
0.02 M Phosphate Buffer (pH 5) : MeOH (50:50)Purospher STAR® RP-18eSpecificity demonstratedNot specified[12]

Visual Guides

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., resolve impurities A and B) select_column Select Initial Column (e.g., C18, 150x4.6mm, 5µm) start->select_column scouting_run Perform Scouting Run (Fast Gradient, e.g., 5-95% ACN) select_column->scouting_run evaluate Evaluate Chromatogram: - Resolution (Rs) - Peak Shape - Retention Time scouting_run->evaluate is_separation_ok Is Separation Adequate? (Rs > 1.5, Tailing < 2.0) evaluate->is_separation_ok optimize_gradient Optimize Gradient Slope (Shallow gradient around eluting peaks) is_separation_ok->optimize_gradient No final_method Final Method Validation is_separation_ok->final_method Yes optimize_gradient->evaluate Re-evaluate optimize_ph Adjust Mobile Phase pH (Try low pH ~2.5 or high pH ~10) optimize_gradient->optimize_ph If resolution is still poor optimize_ph->evaluate Re-evaluate change_solvent Change Organic Solvent (Switch ACN to MeOH or vice-versa) optimize_ph->change_solvent If selectivity is the issue change_solvent->evaluate Re-evaluate end End final_method->end

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed for Oseltamivir check_ph Is Mobile Phase pH appropriate? (pKa of Oseltamivir ≈ 7.75) start->check_ph adjust_ph Adjust pH to Suppress Ionization (e.g., pH < 4 or pH > 9) check_ph->adjust_ph No check_sample_solvent Is Sample Solvent Stronger than Mobile Phase? check_ph->check_sample_solvent Yes solution Problem Resolved adjust_ph->solution change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_sample_solvent->change_solvent Yes check_load Is Column Overloaded? check_sample_solvent->check_load No change_solvent->solution reduce_load Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes check_column Consider Column Health (Possible void or contamination) check_load->check_column No reduce_load->solution replace_column Flush Column or Replace with a New One check_column->replace_column replace_column->solution

Caption: Decision tree for troubleshooting peak tailing.

References

addressing poor recovery of 4-N-Desacetyl-5-N-acetyl Oseltamivir in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in the extraction of Oseltamivir and its metabolites, with a specific focus on resolving poor recovery of 4-N-Desacetyl-5-N-acetyl Oseltamivir.

Troubleshooting Guides

Issue: Poor Recovery of this compound using Solid-Phase Extraction (SPE)

Poor recovery of this compound during solid-phase extraction can be attributed to several factors related to the analyte's physicochemical properties and the extraction methodology. This metabolite possesses both polar (primary amine, amide) and non-polar (ethyl ester, ethylpropoxy group) functionalities, which can complicate its retention and elution.

Troubleshooting Workflow for Poor SPE Recovery

SPE_Troubleshooting cluster_retention Retention Issues cluster_elution Elution Issues start Low Recovery of This compound check_breakthrough Analyze sample load and wash fractions. Is the analyte present? start->check_breakthrough check_elution Analyze the SPE sorbent post-elution. Is the analyte retained? check_breakthrough->check_elution No inadequate_retention Analyte in Load/Wash Fractions (Inadequate Retention) check_breakthrough->inadequate_retention Yes incomplete_elution Analyte Retained on Sorbent (Incomplete Elution) check_elution->incomplete_elution Yes optimize_sorbent 1. Sorbent Selection: - Use mixed-mode (e.g., C8/SCX) or polymeric (e.g., Oasis HLB) sorbent. - Avoid highly non-polar sorbents (e.g., C18). inadequate_retention->optimize_sorbent optimize_ph 2. pH Adjustment: - Adjust sample pH to 2 units below the pKa of the primary amine to ensure it's protonated for cation exchange. optimize_sorbent->optimize_ph optimize_loading 3. Loading Conditions: - Dilute sample with a weak solvent. - Decrease loading flow rate. optimize_ph->optimize_loading optimize_elution_solvent 1. Elution Solvent Strength: - Increase polarity (e.g., higher % methanol). - Add a competing base (e.g., ammonium hydroxide in methanol) to disrupt ionic interactions. incomplete_elution->optimize_elution_solvent optimize_elution_volume 2. Elution Volume: - Increase elution volume and/or perform a second elution. optimize_elution_solvent->optimize_elution_volume

Caption: Troubleshooting workflow for poor recovery of this compound in SPE.

Issue: Low Recovery or Emulsion Formation during Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction of this compound can be challenging due to its amphiphilic nature, which can lead to poor partitioning into a single solvent phase and the formation of emulsions.

Troubleshooting Workflow for Poor LLE Performance

LLE_Troubleshooting cluster_recovery Low Recovery cluster_emulsion Emulsion Formation start Poor LLE Performance problem Identify the issue start->problem low_recovery Analyte not efficiently partitioning problem->low_recovery Low Recovery emulsion Formation of a stable third layer problem->emulsion Emulsion adjust_ph Adjust aqueous phase pH to neutralize the primary amine (pH > 10) to increase partitioning into organic solvent. low_recovery->adjust_ph change_solvent Use a more polar organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)). adjust_ph->change_solvent salting_out Add salt (e.g., NaCl) to the aqueous phase to decrease analyte solubility. change_solvent->salting_out gentle_mixing Use gentle rocking instead of vigorous shaking. emulsion->gentle_mixing centrifugation Centrifuge the sample to break the emulsion. gentle_mixing->centrifugation add_brine Add a small amount of brine (saturated NaCl solution). centrifugation->add_brine

Caption: Troubleshooting workflow for LLE of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound lower than that of Oseltamivir or Oseltamivir Carboxylate?

The structure of this compound contains a primary amine group where Oseltamivir has an acetylamino group. This primary amine is more polar and has a higher pKa, making the molecule more hydrophilic and prone to ionic interactions than Oseltamivir under acidic conditions. This can lead to stronger retention on polar sorbents and reduced partitioning into non-polar organic solvents.

Q2: What is the best type of SPE sorbent for this compound?

Given the mixed polarity of this metabolite, a mixed-mode or polymeric sorbent is recommended.

  • Mixed-Mode Cation Exchange (MCX): These sorbents have both reversed-phase (e.g., C8) and strong cation exchange (SCX) properties. This allows for retention via both hydrophobic interactions and ionic interactions with the protonated primary amine.

  • Polymeric Sorbents (e.g., Oasis HLB): These are water-wettable and have a hydrophilic-lipophilic balance, allowing for good retention of a wide range of compounds, including those with mixed polarity.[1]

Q3: How should I optimize the pH for the extraction of this compound?

  • For SPE (Cation Exchange): The sample pH should be adjusted to at least 2 pH units below the pKa of the primary amine to ensure it is fully protonated (positively charged) for strong retention on the cation exchange sorbent.

  • For LLE: To extract into an organic solvent, the aqueous phase pH should be adjusted to at least 2 pH units above the pKa of the primary amine to deprotonate it, making the molecule less polar.

Q4: What are the best solvents for LLE of this metabolite?

For LLE, a more polar organic solvent is likely to be more effective than highly non-polar solvents. Good starting points would be:

  • Ethyl acetate[2]

  • Methyl tert-butyl ether (MTBE)

  • A mixture of isopropanol and dichloromethane

Q5: I'm observing inconsistent recovery between samples. What could be the cause?

Inconsistent recovery is often due to variations in the manual extraction procedure.[3]

  • Inconsistent Flow Rates: Ensure a consistent and slow flow rate during sample loading in SPE.

  • Incomplete Drying: If a drying step is required, ensure the sorbent bed is consistently and thoroughly dried.

  • pH Variability: Ensure the pH of each sample is accurately and consistently adjusted.

  • Emulsion Variability (LLE): Inconsistent mixing energy can lead to variable emulsion formation.

Experimental Protocols

Proposed SPE Protocol for this compound from Plasma

This protocol is a modified version of established methods for Oseltamivir and its carboxylate metabolite, optimized for the properties of this compound.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add an internal standard.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning (using a mixed-mode cation exchange cartridge, e.g., Oasis MCX):

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 1 mL of 0.1 M formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Proposed LLE Protocol for this compound from Plasma
  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add an internal standard.

    • Add 50 µL of 1 M sodium carbonate to basify the sample (pH > 10).

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Mix by gentle rocking for 10 minutes to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Physicochemical Properties of Oseltamivir and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)Key Functional Groups
OseltamivirC16H28N2O4312.411.190.7Acetamido, Amino, Ester
Oseltamivir CarboxylateC14H24N2O4284.350.4110.9Acetamido, Amino, Carboxylic Acid
This compoundC16H28N2O4312.401.190.7Primary Amine , Acetamido, Ester

Data sourced from PubChem.[1][4]

Table 2: Comparison of Recommended Extraction Parameters

ParameterOseltamivir / Oseltamivir CarboxylateThis compoundRationale for Change
SPE Sorbent Reversed-phase (C18) or Polymeric (HLB)Mixed-Mode Cation Exchange (MCX) or Polymeric (HLB)To leverage ionic retention of the primary amine.
SPE Sample pH Acidic (e.g., with formic or phosphoric acid)Strongly Acidic (pH ~2-3)To ensure full protonation of the primary amine.
SPE Elution Solvent Methanol or AcetonitrileMethanol with a basic modifier (e.g., 5% NH4OH)To disrupt the strong ionic interaction between the analyte and the sorbent.
LLE Organic Solvent Ethyl AcetateEthyl Acetate or MTBEA slightly more polar solvent may be beneficial.
LLE Aqueous Phase pH Neutral to slightly acidicBasic (pH > 10)To neutralize the primary amine and increase its lipophilicity.

References

resolving peak tailing issues in the chromatography of oseltamivir impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving common issues encountered during the chromatographic analysis of oseltamivir and its impurities, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of oseltamivir and its impurities?

Peak tailing in the chromatography of oseltamivir, a basic compound, is frequently caused by secondary interactions between the analyte and the stationary phase.[1] The primary causes include:

  • Silanol Interactions: Oseltamivir, having basic functional groups, can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1][2] These interactions lead to multiple retention mechanisms and result in asymmetric peaks.[2] This is particularly problematic when the mobile phase pH is above 3.[2][3]

  • Mobile Phase pH: Operating near the pKa of oseltamivir (pKa ≈ 7.75) can lead to inconsistent ionization and poor peak shape.[3][4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as improper fittings, can cause band broadening and peak tailing.[3][8]

  • Column Degradation: Voids in the column bed or a contaminated inlet frit can disrupt the sample path and cause peak asymmetry.[7][8]

Q2: How does the mobile phase pH affect the peak shape of oseltamivir?

The mobile phase pH is a critical factor in achieving symmetrical peaks for oseltamivir. Since oseltamivir is a basic compound, the pH of the mobile phase dictates the ionization state of both the analyte and the residual silanol groups on the column.

  • Low pH (pH 2-3): At a low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte through ion exchange.[6][8] This minimizes secondary interactions and improves peak shape.

  • High pH (pH > 9.75): At a pH at least two units above the pKa of oseltamivir (pKa ≈ 7.75), the analyte is in its neutral form, reducing interactions with any ionized silanols.[4][5]

Q3: What type of column is recommended for the analysis of oseltamivir and its impurities?

To minimize peak tailing, it is advisable to use:

  • End-capped or Base-Deactivated Columns: These columns have their residual silanol groups chemically bonded with a reagent to make them less active, thereby reducing secondary interactions with basic analytes.[3][6][8]

  • Columns stable at high pH: If operating at a high pH is the chosen strategy, it is crucial to use a column specifically designed for these conditions to prevent degradation of the silica stationary phase.[4][5]

Troubleshooting Guides

Issue 1: Peak tailing observed for oseltamivir and its impurities.

This troubleshooting guide follows a logical flow to diagnose and resolve peak tailing issues.

G start Peak Tailing Observed check_ph Is the mobile phase pH appropriate? start->check_ph adjust_ph Adjust pH to < 3 or > 9.75 check_ph->adjust_ph No check_column Are you using an end-capped or high-pH stable column? check_ph->check_column Yes adjust_ph->check_ph Re-evaluate change_column Switch to an appropriate column check_column->change_column No check_overload Is the column overloaded? check_column->check_overload Yes change_column->check_column Re-evaluate reduce_injection Reduce injection volume or sample concentration check_overload->reduce_injection Yes check_extracolumn Is there excessive extra-column volume? check_overload->check_extracolumn No reduce_injection->check_overload Re-evaluate optimize_tubing Use shorter, narrower ID tubing and check fittings check_extracolumn->optimize_tubing Yes check_column_health Is the column bed deformed or contaminated? check_extracolumn->check_column_health No optimize_tubing->check_extracolumn Re-evaluate replace_column Replace column and/or use a guard column check_column_health->replace_column Yes end Symmetrical Peaks check_column_health->end No replace_column->check_column_health Re-evaluate

Caption: Troubleshooting workflow for peak tailing.

Data Presentation

Table 1: Recommended Mobile Phase Conditions for Oseltamivir Analysis

ParameterLow pH MethodHigh pH Method
pH ~2.510
Aqueous Buffer 0.1% Orthophosphoric Acid in Water[9]0.05 M Bicarbonate Buffer[4][5]
Rationale Protonates silanol groups to minimize secondary interactions.[6][8]Ensures oseltamivir is in its neutral form.[4][5]
Column Type Standard C18C18 designed for high pH stability[4][5]

Experimental Protocols

Method 1: UPLC Method for Oseltamivir and Impurities C and D

This method has been shown to provide good peak shape and resolution for oseltamivir and its impurities.[9]

  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient system is used.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Method 2: HPLC Method for Oseltamivir

This method utilizes a high pH mobile phase to achieve symmetrical peaks.[4][5]

  • Column: C18 column designed to operate under basic pH conditions.

  • Mobile Phase: 30% Acetonitrile and 70% 0.05 M Bicarbonate Buffer, pH 10

  • Flow Rate: 1 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 2 µL

Signaling Pathways and Logical Relationships

The interaction between a basic analyte like oseltamivir and a silica-based stationary phase is a key factor in peak tailing. The following diagram illustrates this relationship.

G cluster_column Silica Stationary Phase cluster_analyte Oseltamivir (Basic Analyte) silanol Residual Silanol Groups (Si-OH) ionized_silanol Ionized Silanol Groups (Si-O⁻) silanol->ionized_silanol Mobile Phase pH > 3 interaction Secondary Ionic Interaction ionized_silanol->interaction oseltamivir Oseltamivir (R-NH₂) protonated_oseltamivir Protonated Oseltamivir (R-NH₃⁺) oseltamivir->protonated_oseltamivir Mobile Phase pH < pKa protonated_oseltamivir->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: Analyte-stationary phase interactions leading to peak tailing.

References

method robustness testing for 4-N-Desacetyl-5-N-acetyl Oseltamivir quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method robustness testing for the quantification of 4-N-Desacetyl-5-N-acetyl Oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What is method robustness testing and why is it crucial for the quantification of this compound?

A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1][2] It is a critical component of method validation that ensures the reliability and consistency of results during routine use.[1][3] For the quantification of an Oseltamivir-related compound like this compound, robustness testing is essential to guarantee that the method can consistently and accurately measure the analyte despite minor fluctuations in experimental conditions that may occur between different laboratories, on different days, or with different instruments.[4]

Q2: Which parameters should be investigated during robustness testing for an HPLC or LC-MS/MS method for this compound?

A2: According to ICH guidelines Q2(R2), several parameters should be considered.[5][6] For a typical reversed-phase HPLC or LC-MS/MS method for an Oseltamivir analogue, these would include:

  • Mobile Phase Composition: Varying the ratio of organic solvent to aqueous buffer (e.g., ±2%).

  • Mobile Phase pH: Adjusting the pH of the aqueous buffer (e.g., ±0.2 units).

  • Column Temperature: Altering the column oven temperature (e.g., ±5°C).

  • Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±10%).

  • Wavelength: For UV detection, changing the detection wavelength (e.g., ±2 nm).[7]

  • Different Columns: Using columns from different batches or manufacturers.

  • Different Instruments: Performing the analysis on different HPLC or LC-MS/MS systems.[4]

Q3: How can I troubleshoot poor peak shape or resolution during the analysis of this compound?

A3: Poor peak shape and resolution can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Check Column Health: The column may be degraded or contaminated. Flushing the column or replacing it may be necessary. For Oseltamivir and its analogues, a C18 column is commonly used.[7][8]

  • Optimize Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Oseltamivir analogues. Ensure the pH is appropriate for the analyte's pKa. For Oseltamivir, a mobile phase with a pH of 10 has been used to achieve good peak symmetry.[8]

  • Adjust Mobile Phase Composition: Altering the organic solvent percentage can improve resolution between the analyte and other components.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.

Q4: What are the common challenges in developing a robust LC-MS/MS method for Oseltamivir-related compounds?

A4: LC-MS/MS methods for Oseltamivir and its analogues can be challenging due to:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9]

  • Sensitivity: Achieving low limits of detection and quantification, especially for trace-level impurities, requires careful optimization of MS parameters and sample preparation.[10][11]

  • Analyte Stability: Oseltamivir and its analogues can be susceptible to degradation under certain conditions.[12][13][14] It is crucial to assess the stability of this compound in the sample matrix and during the analytical process.

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review and standardize the sample preparation protocol. Ensure accurate and consistent pipetting and dilutions. For plasma samples, consider using a solid-phase extraction (SPE) method to obtain cleaner extracts.[15]
Instrument Fluctuation Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Check for leaks in the HPLC/LC-MS system.
Unstable Analyte Investigate the stability of this compound under different storage conditions and in the autosampler.[11]
Method Not Robust The method may be sensitive to small variations in parameters. Conduct a thorough robustness study to identify critical parameters and establish appropriate control ranges.
Issue 2: Peak Tailing or Fronting
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions The analyte may be interacting with active sites on the column. Try a different column type or adjust the mobile phase pH or ionic strength.
Mismatched Sample and Mobile Phase Strength The sample solvent should be weaker than or equal in strength to the mobile phase.
Column Void or Contamination Reverse flush the column or replace it if necessary.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Pump Issues Check the pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure the composition is accurate.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Experimental Protocols

Protocol 1: Robustness Testing of an HPLC Method

Objective: To assess the robustness of an HPLC method for the quantification of this compound.

Methodology:

  • Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration.

  • Nominal Conditions: Analyze the standard solution using the nominal HPLC method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Parameter Variation: Deliberately vary one parameter at a time while keeping others at their nominal values. Examples of variations are provided in the table below.

  • Analysis: For each variation, inject the standard solution in triplicate and record the peak area, retention time, and tailing factor.

  • Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained under each condition. Compare these to the results from the nominal conditions.

Table of Robustness Parameters and Variations:

ParameterNominal ValueVariation 1Variation 2
Mobile Phase Ratio Acetonitrile:Buffer (30:70)Acetonitrile:Buffer (28:72)Acetonitrile:Buffer (32:68)
Mobile Phase pH 6.56.36.7
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30°C25°C35°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample sample_analysis Sample Analysis prep_sample->sample_analysis robustness_testing Robustness Testing (Vary Parameters) system_suitability->robustness_testing robustness_testing->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition data_processing Data Processing & Analysis data_acquisition->data_processing reporting Reporting data_processing->reporting

Caption: A typical experimental workflow for method robustness testing.

troubleshooting_logic start Problem Encountered (e.g., Poor Peak Shape) check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Age) start->check_mobile_phase check_instrument Check Instrument (Leaks, Pump, Detector) start->check_instrument check_sample Check Sample (Solvent, Concentration) start->check_sample resolve Problem Resolved check_column->resolve Issue Found & Fixed escalate Escalate to Specialist check_column->escalate No Issue Found check_mobile_phase->resolve Issue Found & Fixed check_mobile_phase->escalate No Issue Found check_instrument->resolve Issue Found & Fixed check_instrument->escalate No Issue Found check_sample->resolve Issue Found & Fixed check_sample->escalate No Issue Found

Caption: A logical flow for troubleshooting common analytical issues.

References

strategies to prevent on-column degradation of 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of 4-N-Desacetyl-5-N-acetyl Oseltamivir during HPLC analysis.

Troubleshooting Guide: On-Column Degradation of this compound

On-column degradation of amine-containing analytes like this compound can lead to inaccurate quantification, peak tailing, and the appearance of ghost peaks. This guide provides a systematic approach to identify and resolve these issues.

Problem: Poor peak shape, loss of analyte, or appearance of unexpected peaks for this compound.

Potential CauseRecommended Action
Inappropriate Mobile Phase pH The pH of the mobile phase is a critical factor in the stability of amine-containing compounds.[1][2][3][4] - Verify and Adjust pH: Ensure the mobile phase pH is not promoting degradation. For basic compounds like this compound, a mobile phase pH away from its pKa is generally recommended to ensure a consistent ionization state.[2] Often, a lower pH (e.g., 2.5-4.5) can protonate the amine, reducing its reactivity with the stationary phase.[5][6] - Buffer Selection: Use a suitable buffer system to maintain a stable pH throughout the analysis. Phosphate and acetate buffers are common choices.
Reactive Silanol Groups on Column Free silanol groups on the surface of silica-based columns can interact with basic analytes, leading to peak tailing and potential degradation. - Use End-capped Columns: Employ modern, high-purity, end-capped C18 or similar columns to minimize silanol interactions. - Consider Alternative Stationary Phases: For persistent issues, explore columns with different stationary phases, such as those with embedded polar groups or polymeric phases, which can offer better peak shape for basic compounds.
High Column Temperature Elevated temperatures can accelerate the degradation of thermally labile compounds. - Optimize Column Temperature: Evaluate the effect of column temperature on analyte stability. While higher temperatures can improve efficiency, they may also promote degradation. A typical starting point is ambient temperature (25 °C).
Mobile Phase Composition The organic modifier and additives in the mobile phase can influence analyte stability. - Solvent Selection: Acetonitrile is often preferred over methanol as it is less reactive. - Avoid Reactive Additives: Be cautious with mobile phase additives that could react with the analyte.
Sample Diluent Mismatch A significant mismatch in pH or solvent strength between the sample diluent and the mobile phase can cause on-column issues. - Match Diluent to Mobile Phase: As much as possible, prepare your sample in a diluent that is similar in composition to the initial mobile phase conditions.
Column Contamination Residual contaminants on the column from previous analyses can be a source of degradation. - Implement a Column Washing Protocol: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile) to remove strongly retained compounds.[7] - Use Guard Columns: A guard column can help protect the analytical column from strongly adsorptive or reactive sample components.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a known impurity and related compound of Oseltamivir, an antiviral medication.[9] Its chemical structure contains a primary amine group, which can be susceptible to degradation under certain analytical conditions.

Q2: Why is mobile phase pH so important for the analysis of this compound?

The mobile phase pH dictates the ionization state of the amine group in this compound.[2][3][4] Controlling the ionization is crucial for achieving good peak shape, reproducible retention times, and preventing on-column degradation.[2] At a pH well below the pKa of the amine, the compound will be predominantly in its protonated, more stable form.

Q3: What are the typical degradation pathways for Oseltamivir and its related compounds?

Stress testing studies on Oseltamivir have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[5][6] Alkaline conditions, in particular, have been shown to cause significant degradation.[5][10][11] While specific on-column degradation pathways for this compound are not extensively documented, the presence of the amine group suggests a susceptibility to similar degradation mechanisms.

Q4: Can I use a standard C18 column for this analysis?

While a standard C18 column can be used, it is crucial to select a high-quality, end-capped column to minimize interactions with residual silanol groups. For challenging separations or persistent peak tailing, consider columns specifically designed for the analysis of basic compounds.

Q5: How can I confirm if on-column degradation is occurring?

To investigate on-column degradation, you can perform the following experiments:

  • Vary Injection Volume: Inject different volumes of the same sample concentration. If degradation is occurring on the column, you may see a non-linear response in the peak area of the degradant.

  • Change Flow Rate: A lower flow rate increases the residence time of the analyte on the column, which may lead to a higher percentage of degradation if the process is time-dependent.

  • Compare with a Different Column: Analyze the same sample on a column with a different stationary phase chemistry.

Experimental Protocols

Below are representative HPLC methods for the analysis of Oseltamivir and its related compounds, which can be adapted as a starting point for optimizing the analysis of this compound.

Method 1: Isocratic Reversed-Phase HPLC

This method is based on a stability-indicating assay for Oseltamivir Phosphate.[5][6]

ParameterCondition
Column Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 2.5, prepared with 1% orthophosphoric acid) : Methanol (55:45, v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature Ambient

Method 2: Gradient Reversed-Phase HPLC

This method can be useful for separating a wider range of impurities.

ParameterCondition
Column X terra C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Octa-sulfonic acid in water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 237 nm
Column Temperature Ambient

Visualizations

Troubleshooting Workflow for On-Column Degradation

G start Problem: Poor Peak Shape / Extra Peaks check_ph Verify & Adjust Mobile Phase pH (e.g., pH 2.5-4.5) start->check_ph check_column Evaluate Column Chemistry (End-capped, alternative phase) check_ph->check_column If problem persists solution Resolution: Stable & Reproducible Analysis check_ph->solution If problem resolved check_temp Optimize Column Temperature check_column->check_temp If problem persists check_column->solution If problem resolved check_diluent Match Sample Diluent to Mobile Phase check_temp->check_diluent If problem persists check_temp->solution If problem resolved check_contamination Implement Column Wash Protocol check_diluent->check_contamination If problem persists check_diluent->solution If problem resolved check_contamination->solution If problem resolved

A logical workflow for troubleshooting on-column degradation.

Relationship between Mobile Phase pH and Analyte Stability

G cluster_0 Mobile Phase pH Control cluster_1 Analyte State & Interaction cluster_2 Analytical Outcome ph pH Adjustment (e.g., acidic buffer) analyte_state Analyte Ionization State (Protonated Amine) ph->analyte_state interaction Reduced Interaction with Stationary Phase analyte_state->interaction stability Increased On-Column Stability interaction->stability peak_shape Improved Peak Shape interaction->peak_shape

The impact of mobile phase pH on analyte stability and chromatography.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Oseltamivir Impurity 4-N-Desacetyl-5-N-acetyl Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of 4-N-Desacetyl-5-N-acetyl Oseltamivir, a known impurity of the antiviral drug Oseltamivir. We delve into the experimental data and protocols of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method and present Capillary Electrophoresis (CE) as a viable alternative.

Method Performance: A Head-to-Head Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of the validation parameters for a stability-indicating HPLC method suitable for the analysis of Oseltamivir and its impurities, which can be adapted and validated for this compound. For comparison, key performance indicators for a Capillary Electrophoresis method are also presented.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 97.2 - 101.3% for known impurities98.64 - 100.26%
Precision (RSD %) < 2.0%Repeatability: 0.94%, Intermediate Precision: 0.98%
Limit of Detection (LOD) Not explicitly stated for this impurity0.97 µg/mL[1]
Limit of Quantitation (LOQ) Not explicitly stated for this impurity3.24 µg/mL[1]
Analysis Time Dependent on the specific method, typically longer than CE< 1.5 minutes[1]

In-Depth Look: A Stability-Indicating HPLC Method

A stability-indicating isocratic reverse-phase HPLC method is a robust choice for the determination of Oseltamivir and its related substances, including this compound.[2] This type of method is crucial as it can resolve the main active pharmaceutical ingredient (API) from its potential degradation products and process impurities, ensuring that the true purity of the drug substance is accurately assessed.

Experimental Protocol: HPLC Method Validation

The following protocol outlines the steps for validating an HPLC method for the analysis of this compound.

1. Chromatographic Conditions:

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of a suitable buffer (e.g., pH 2.5 phosphate buffer) and methanol in a 55:45 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 215 nm.[2]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sample Solution: Prepare the Oseltamivir drug substance or product sample in the same diluent to a known concentration.

3. Validation Parameters:

  • Specificity: To demonstrate specificity, a solution containing Oseltamivir, this compound, and other known impurities should be analyzed to ensure that all peaks are well-resolved. The resolution between adjacent peaks should be greater than 1.5.[2]

  • Linearity: Prepare a series of at least five concentrations of the this compound reference standard. Plot the peak area response against the concentration and determine the correlation coefficient, which should ideally be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample solution with known amounts of the this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected impurity level). The recovery should be within an acceptable range, typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be within an acceptable limit.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability under normal usage.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

G Experimental Workflow for HPLC Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting A Prepare Mobile Phase C HPLC System Setup A->C B Prepare Standard and Sample Solutions D Inject Solutions B->D C->D E Data Acquisition D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K L Compile Validation Report F->L G->L H->L I->L J->L K->L

Caption: Workflow for the validation of an HPLC analytical method.

An Alternative Approach: Capillary Electrophoresis

For researchers seeking a faster analysis time and a reduction in solvent consumption, Capillary Electrophoresis (CE) presents a compelling alternative to HPLC.[1] A validated CE method for Oseltamivir has demonstrated a short analysis time of less than 1.5 minutes and avoids the use of non-aqueous solvents.[1]

Logical Relationship of Validation Parameters

The validation of any analytical method involves a series of interconnected parameters that collectively ensure the method is fit for its intended purpose.

G Interrelationship of Analytical Method Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Logical connections between key validation parameters.

Conclusion

References

comparative study of different HPLC columns for oseltamivir impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in oseltamivir, a critical antiviral medication, are paramount for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, with the choice of HPLC column being a crucial factor influencing the quality of separation. This guide provides a comparative study of various HPLC columns utilized for oseltamivir impurity analysis, supported by experimental data from published literature.

Understanding the Separation Challenge

Oseltamivir's structure allows for a variety of potential impurities, including process-related impurities, degradation products, and stereoisomers. Effective chromatographic separation of oseltamivir from these closely related compounds is essential for accurate analysis. Key impurities include those listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), such as Oseltamivir Related Compound A, B, and C, among others.

Comparative Analysis of HPLC Columns

The selection of an appropriate HPLC column is critical for achieving optimal separation of oseltamivir and its impurities. This section compares the performance of different column chemistries based on published stability-indicating methods.

Data Presentation

The following table summarizes the performance of various HPLC columns for the analysis of oseltamivir and its key impurities.

HPLC ColumnColumn ChemistryDimensionsMobile PhaseKey Performance CharacteristicsReference
Inertsil ODS-2 C18250 mm x 4.6 mm, 5 µmBuffer (pH 2.5): Methanol (55:45, v/v) with 1% orthophosphoric acidGood resolution between Impurity-I and Impurity-II (Rs = 7.1) and between Impurity-II and Oseltamivir (Rs = 8.0). Symmetrical peaks with tailing factors around 1.1-1.2.[][]
Kromasil C18 C18250 mm x 4.6 mm, 5 µmGradient elution with acetonitrile and triethylamineDemonstrated specificity in the presence of degradation products from acid, base, oxidative, and thermal stress.[2][3][2][3]
Oyster-RP18e C18250 mm x 4.6 mm, 5 µmPhosphate buffer (pH 3.0): Methanol: Acetonitrile (60:25:15, v/v/v)Achieved resolution > 2.0 between oseltamivir and its potential impurities (Imp-1, Imp-2, and Imp-3).[4][4]
Xterra C18 C18150 mm x 4.6 mm, 5 µm0.1% Octa-sulfonic acid: Acetonitrile (30:70, v/v)Short retention time for oseltamivir (2.31 min).[5][5]
Zorbax CN Cyanopropyl150 mm x 4.6 mm, 5 µmMethanol: 0.04 M Formic acid pH 3.0 (50:50, v/v)Rapid assay with a retention time of 3.40 min for oseltamivir.[6][6]
Chiralpak-IC Cellulose tris(3,5-dichlorophenylcarbamate)150 x 4.6 mm, 3 µmn-hexane: methanol: isopropyl alcohol: diethylamine (85:10:5:0.2, v/v/v/v)Specifically designed for the separation of the enantiomeric impurity of oseltamivir.

Experimental Workflow

The general workflow for the HPLC analysis of oseltamivir impurities can be visualized as follows:

Oseltamivir Impurity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., dissolution in diluent, filtration) Injection Injection into HPLC System SamplePrep->Injection StandardPrep Standard Preparation (Oseltamivir and impurity standards) StandardPrep->Injection Separation Chromatographic Separation (using selected column and mobile phase) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Reporting of Results Quantification->Reporting Method Development Logic cluster_initial Initial Development cluster_optimization Optimization cluster_validation Validation (as per ICH guidelines) ColumnSelection Column Selection (e.g., C18, C8, CN) MobilePhase Mobile Phase Optimization (Organic ratio, pH, buffer) ColumnSelection->MobilePhase ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) MobilePhase->ForcedDegradation PeakPurity Peak Purity Assessment ForcedDegradation->PeakPurity Specificity Specificity PeakPurity->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

References

Comparative Analysis of 4-N-Desacetyl-5-N-acetyl Oseltamivir and Other Oseltamivir Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 4-N-Desacetyl-5-N-acetyl Oseltamivir, also known as Oseltamivir EP Impurity G, with other known impurities of the antiviral drug oseltamivir. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a consolidated overview of analytical methodologies and available data to facilitate impurity profiling and control.

Introduction to Oseltamivir Impurities

Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, is a neuraminidase inhibitor effective against influenza A and B viruses. The synthesis and degradation of oseltamivir can result in the formation of various impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound (Impurity G) is a recognized impurity listed in the European Pharmacopoeia. Understanding the analytical behavior and characteristics of this and other impurities is crucial for robust drug development and manufacturing.

Comparative Analytical Data

The following table summarizes the key analytical data for this compound and other significant oseltamivir impurities based on available literature. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary techniques for their separation and quantification.

Impurity NameSynonym / EP DesignationMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Technique
This compound Oseltamivir EP Impurity G C₁₆H₂₈N₂O₄ 312.40 RP-HPLC, UPLC-PDA
Oseltamivir CarboxylateOseltamivir EP Impurity CC₁₄H₂₄N₂O₄284.35RP-HPLC, UPLC-PDA
(3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acidOseltamivir EP Impurity AC₁₄H₂₄N₂O₄284.35RP-HPLC, UPLC-PDA
Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate-C₁₄H₂₂O₄254.32RP-HPLC
ent-Oseltamivir Phosphate-C₁₆H₃₁N₂O₈P410.40Chiral HPLC
Oseltamivir Phosphate Related Compound A-C₁₆H₂₉N₅O₄355.43LC-MS

Experimental Protocols

The following are detailed methodologies for the analysis of oseltamivir and its impurities, based on established and validated methods in the scientific literature.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Simultaneous Determination of Oseltamivir and Impurities

This method is suitable for the separation and quantification of oseltamivir and several of its process-related and degradation impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M phosphate buffer, pH 2.5) and methanol in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Sample Preparation: Dissolve an accurately weighed quantity of the oseltamivir phosphate sample in the mobile phase to achieve a known concentration (e.g., 1.4 mg/mL). Filter the solution through a 0.45 µm nylon filter before injection.

  • Standard Preparation: Prepare individual or mixed stock solutions of oseltamivir and its impurities in the mobile phase. Further dilute to create calibration standards.

Method 2: Ultra-High-Performance Liquid Chromatography (UPLC) for Impurity Profiling

This method offers higher resolution and shorter analysis times for the quantification of impurities.

  • Instrumentation: A UPLC system with a PDA detector.

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Detection: PDA detection at 210 nm.

  • Column Temperature: 30 °C.

  • Sample and Standard Preparation: Similar to the HPLC method, but using the mobile phase components as the diluent.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of oseltamivir and its impurities.

G Workflow for Oseltamivir Impurity Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Oseltamivir API or Drug Product Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC / UPLC System Filtration->HPLC Column C18 Column HPLC->Column MobilePhase Mobile Phase MobilePhase->HPLC Detection UV/PDA Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the analysis of oseltamivir impurities.

Potential Degradation Pathway of Oseltamivir

This diagram illustrates a simplified potential degradation pathway of oseltamivir under hydrolytic stress conditions, which can lead to the formation of certain impurities.

G Simplified Oseltamivir Degradation Pathway Oseltamivir Oseltamivir Phosphate ImpurityG This compound (Impurity G) Oseltamivir->ImpurityG N-N Acyl Migration ImpurityC Oseltamivir Carboxylate (Impurity C) Oseltamivir->ImpurityC Ester Hydrolysis (Acidic/Basic Conditions) OtherDegradants Other Degradation Products Oseltamivir->OtherDegradants Oxidative Stress ImpurityC->OtherDegradants Further Degradation

Caption: Potential degradation pathways of oseltamivir.

Conclusion

The effective control of impurities in oseltamivir is paramount for ensuring its quality and safety. This compound (Impurity G) is a key impurity to monitor. The analytical methods outlined in this guide, particularly RP-HPLC and UPLC, provide robust frameworks for the separation and quantification of this and other related substances. Further research into the specific biological activities of these impurities will provide a more complete understanding of their potential impact. This guide serves as a valuable resource for scientists working on the analysis and control of oseltamivir and its impurities.

A Comparative Guide to the Bioequivalence and Impurity Profiling of Oseltamivir Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oseltamivir formulations, focusing on the critical aspects of bioequivalence and impurity profiling. The information presented herein is intended to assist researchers, scientists, and drug development professionals in assessing the interchangeability and quality of different oseltamivir products. The guide includes summaries of experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows.

Introduction to Bioequivalence and Impurity Profiling of Oseltamivir

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B infections. It is a prodrug, which is metabolized in the body to its active form, oseltamivir carboxylate. For a generic oseltamivir formulation to be considered bioequivalent to the reference product (Tamiflu®), it must exhibit a similar rate and extent of absorption. This is typically assessed by comparing pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

In addition to pharmacokinetic equivalence, the impurity profile of a drug product is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1] These impurities can potentially affect the safety and efficacy of the drug product. Therefore, thorough impurity profiling is essential to ensure the quality and safety of oseltamivir formulations.

Comparative Pharmacokinetic Data

Bioequivalence studies are typically conducted in healthy volunteers to compare the pharmacokinetic profiles of a test (generic) and a reference (brand-name) formulation. The following table summarizes typical pharmacokinetic parameters for bioequivalent oseltamivir formulations.

Table 1: Comparison of Pharmacokinetic Parameters for Oseltamivir Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval for the Ratio (Test/Reference)
Oseltamivir
Cmax (ng/mL)48.79 ± 19.749.41 ± 18.092.39% - 106.50%
AUC0-t (ng·h/mL)135.2 ± 45.6138.9 ± 48.294.26% - 100.67%
AUC0-∞ (ng·h/mL)140.1 ± 47.3143.5 ± 50.194.32% - 100.89%
Oseltamivir Carboxylate (Active Metabolite)
Cmax (ng/mL)247.69 ± 55.3257.95 ± 61.893.61% - 105.83%
AUC0-t (ng·h/mL)2845 ± 6782890 ± 71295.64% - 100.19%
AUC0-∞ (ng·h/mL)2910 ± 6952955 ± 73096.06% - 102.66%

Note: The data presented in this table are representative values compiled from published bioequivalence studies. Actual values may vary between studies.

Experimental Protocols

A typical bioequivalence study for oseltamivir is a randomized, single-dose, two-period, two-sequence crossover study in healthy adult volunteers under fasting conditions.

  • Study Design: Subjects are randomly assigned to receive either the test or the reference formulation in the first period, followed by a washout period of at least 7 days, and then receive the alternate formulation in the second period.

  • Dosing: A single oral dose of 75 mg oseltamivir is administered.

  • Blood Sampling: Blood samples are collected at predefined time points before and up to 48 hours after drug administration.

  • Bioanalysis: Plasma concentrations of oseltamivir and its active metabolite, oseltamivir carboxylate, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) are calculated from the plasma concentration-time data using non-compartmental methods.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both oseltamivir and oseltamivir carboxylate are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.

Bioequivalence_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis screening Subject Screening randomization Randomization screening->randomization dosing1 Period 1: Dosing (Test or Reference) randomization->dosing1 washout Washout Period (≥7 days) dosing1->washout sampling Blood Sampling (Pre-dose to 48h post-dose) dosing1->sampling dosing2 Period 2: Dosing (Alternate Formulation) washout->dosing2 dosing2->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Bioequivalence Study Workflow

Dissolution testing is a critical in vitro test to assess the rate at which the active pharmaceutical ingredient is released from the solid dosage form. The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of oseltamivir phosphate capsules.[2]

Table 2: USP Dissolution Test Parameters for Oseltamivir Phosphate Capsules

ParameterTest 1Test 2
Apparatus USP Apparatus 2 (Paddles)USP Apparatus 2 (Paddles)
Medium 0.1 N Hydrochloric AcidpH 4.5 Acetate Buffer
Volume 900 mL900 mL
Rotation Speed 50 rpm75 rpm
Temperature 37 ± 0.5 °C37 ± 0.5 °C
Sampling Times 20 minutes30 minutes
Acceptance Criteria Not less than 80% (Q) of the labeled amount of oseltamivir is dissolved in 20 minutes.Not less than 80% (Q) of the labeled amount of oseltamivir is dissolved in 30 minutes.
  • Procedure:

    • Place the specified volume of the dissolution medium in the vessel of the apparatus.

    • Assemble the apparatus and equilibrate the dissolution medium to 37 ± 0.5 °C.

    • Place one capsule in the apparatus, taking care to exclude air bubbles from the surface of the capsule.

    • Immediately operate the apparatus at the specified rate.

    • At the specified time interval, withdraw a specimen from a zone midway between the surface of the dissolution medium and the top of the rotating blade, not less than 1 cm from the vessel wall.

    • Filter the sample and determine the amount of oseltamivir dissolved by a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Dissolution_Testing_Workflow start Start setup Apparatus Setup (Medium, Temp, Speed) start->setup capsule Introduce Capsule setup->capsule run Run Apparatus capsule->run sample Withdraw Sample at Specified Time run->sample filter Filter Sample sample->filter analyze Analyze Sample (HPLC/UV-Vis) filter->analyze calculate Calculate % Dissolved analyze->calculate compare Compare with Acceptance Criteria calculate->compare pass Pass compare->pass ≥ 80% fail Fail compare->fail < 80%

Dissolution Testing Workflow

Impurity profiling involves the identification and quantification of impurities in the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Table 3: Typical HPLC Method for Oseltamivir Impurity Profiling

ParameterDescription
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient elution with a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
  • Procedure:

    • Prepare a standard solution of oseltamivir and known impurities.

    • Prepare a sample solution of the oseltamivir formulation.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify impurities in the sample by comparing their retention times with those of the standards.

    • Quantify the impurities based on their peak areas relative to the oseltamivir peak area, using response factors if necessary.

Table 4: Known Impurities of Oseltamivir and their Acceptance Criteria

Impurity NameRelative Retention Time (RRT)Acceptance Criteria (NMT %)
Impurity A~0.180.2
Impurity B~0.490.3
Impurity C~1.450.2
Any Unspecified Impurity-0.10
Total Impurities-1.0

NMT: Not More Than. The acceptance criteria are based on typical regulatory requirements and may vary.

Conclusion

The assessment of bioequivalence and impurity profiles are fundamental to establishing the therapeutic equivalence and quality of oseltamivir formulations. This guide has provided a comparative overview of the key parameters and experimental methodologies involved in these assessments. For a generic oseltamivir product to be considered a viable alternative to the innovator product, it must demonstrate a comparable pharmacokinetic profile and a well-controlled impurity profile that meets regulatory standards. The data and protocols presented here serve as a valuable resource for professionals involved in the development, evaluation, and regulation of oseltamivir drug products.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Oseltamivir and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate. The objective is to facilitate the cross-validation of these methods by presenting their performance characteristics, detailed experimental protocols, and visual workflows. The data and methodologies presented are collated from various validated studies to ensure reliability and applicability in a research and quality control setting.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of oseltamivir and its derivatives in various matrices, including bulk pharmaceutical ingredients (API), finished dosage forms, and biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most predominantly employed techniques.

Method Performance Characteristics

The following tables summarize the key performance parameters of various validated analytical methods for oseltamivir and its primary metabolite, oseltamivir carboxylate. This data is essential for comparing method suitability and for establishing acceptance criteria during cross-validation.

Table 1: Performance Data for HPLC-UV Methods for Oseltamivir Phosphate

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[4][5]
Linearity Range (µg/mL) 70-130[1]Not SpecifiedNot Specified10-60[4][5]
Correlation Coefficient (r²) 0.999[1]0.999[2]Not Specified>0.999[4][5]
Limit of Detection (LOD) (µg/mL) 2.98Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) (µg/mL) 9.98Not SpecifiedNot SpecifiedNot Specified
Accuracy/Recovery (%) Not Specified99.8-101.2[2]Not Specified99.85-100.17[4]
Precision (%RSD) <2[1]<2[2]Not SpecifiedLow[4][5]

Table 2: Performance Data for LC-MS/MS Methods for Oseltamivir and Oseltamivir Carboxylate in Human Plasma

ParameterMethod 1[6][7]Method 2[8]Method 3[9]
Analyte(s) Oseltamivir & Oseltamivir CarboxylateOseltamivirOseltamivir & Oseltamivir Carboxylate
Linearity Range (ng/mL) Oseltamivir: 0.5–200, Oseltamivir Carboxylate: 2.0–800[6][7]0.3-200[8]Oseltamivir: 0.52-207.00, Oseltamivir Carboxylate: 4.08-1200.00[9]
Correlation Coefficient (r²) Not Specified0.9937[8]Not Specified
Limit of Detection (LOD) (ng/mL) Not Specified0.08[8]Not Specified
Limit of Quantification (LOQ) (ng/mL) Oseltamivir: 0.5, Oseltamivir Carboxylate: 2.0[6][7]0.30[8]Oseltamivir: 0.52, Oseltamivir Carboxylate: 4.08[9]
Accuracy (%) Not SpecifiedNot SpecifiedOseltamivir: 91–102, Oseltamivir Carboxylate: 88–109[9]
Precision (%RSD) Not Specified<10[8]Oseltamivir: 0.9–13.7, Oseltamivir Carboxylate: 0.5–8.2[9]
Extraction Recovery (%) Oseltamivir: 94.4, Oseltamivir Carboxylate: 92.7[6][7]≥89[8]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of oseltamivir.

Stability-Indicating RP-HPLC Method for Oseltamivir API[2]
  • Chromatographic System: A reverse-phase HPLC system equipped with a UV detector.

  • Column: Kromasil C18, 5 µm, 250 mm x 4.6 mm i.d.

  • Mobile Phase: A gradient of acetonitrile and triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: The oseltamivir active pharmaceutical ingredient (API) is dissolved in a suitable solvent to achieve a concentration within the linear range of 70-130 µg/ml.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, oseltamivir is subjected to stress conditions including acidic, basic, oxidative, and thermal degradation. The stressed samples are then analyzed to ensure that the degradation products do not interfere with the main oseltamivir peak.

LC-MS/MS Method for Simultaneous Quantification in Human Plasma[7][8]
  • Chromatographic System: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Column: Symmetry C18 (100 mm×4.6 mm, 5 μm).

  • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v).

  • Flow Rate: Not explicitly stated, but a run time of 2.0 min is achieved.

  • Ionization Mode: Positive ionization.

  • Quantification: Multiple reaction monitoring (MRM) is used.

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract oseltamivir and oseltamivir carboxylate from 200 μL of human plasma. Deuterated analogs are used as internal standards.

Visualization of Workflows

Graphical representations of experimental and logical processes can aid in understanding and implementing complex analytical procedures.

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Analytical Technique (e.g., HPLC, LC-MS/MS) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Stability I->J K Routine Analysis J->K L Bioequivalence Studies J->L

Caption: Workflow for analytical method development and validation.

Logical Relationship in Cross-Validation

G cluster_0 Reference Method cluster_1 Alternative Method cluster_2 Cross-Validation Process A Validated Method A (e.g., HPLC-UV) C Analyze Identical Samples with Both Methods A->C B Validated Method B (e.g., LC-MS/MS) B->C D Statistical Comparison of Results (e.g., Bland-Altman, t-test) C->D E Assess Agreement & Bias D->E

Caption: Logical steps for the cross-validation of two analytical methods.

References

Navigating the Analytical Limits: A Comparative Guide to the Detection and Quantification of Oseltamivir and its Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods is paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for the antiviral drug Oseltamivir, its active metabolite Oseltamivir Carboxylate, and a key process-related impurity, 4-N-Desacetyl-5-N-acetyl Oseltamivir, also known as Oseltamivir EP Impurity G.

This publication delves into the analytical methodologies employed to determine these crucial parameters, offering a comprehensive overview of the experimental data and protocols to aid in the selection and implementation of appropriate analytical strategies.

Unveiling the Lower Limits: A Quantitative Comparison

The ability to detect and quantify even minute amounts of a drug, its metabolites, and any impurities is a cornerstone of pharmaceutical analysis. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

A variety of analytical techniques, predominantly Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), have been developed and validated for the determination of Oseltamivir and its related compounds in different matrices, including human plasma and bulk drug substances. The following table summarizes the reported LOD and LOQ values from various studies, providing a clear comparison of the achievable analytical sensitivity.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
Oseltamivir LC-MS/MSHuman Plasma0.15 ng/mL0.5 ng/mL
LC-MS/MSHuman Plasma0.08 ng/mL0.30 ng/mL
Oseltamivir Carboxylate LC-MS/MSHuman Plasma0.62 ng/mL2.0 ng/mL
This compound LC-MSBulk Drug0.00015%0.0005%

A Closer Look at the Methodologies: Experimental Protocols

The sensitivity of an analytical method is intrinsically linked to the specifics of the experimental protocol. Here, we detail the methodologies used to achieve the LOD and LOQ values presented in the table above.

Determination of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

This method is designed for the simultaneous quantification of Oseltamivir and its active metabolite in a biological matrix, which is crucial for pharmacokinetic and bioequivalence studies.

Sample Preparation: Solid Phase Extraction (SPE) is a common technique for sample clean-up and concentration. A typical protocol involves the following steps:

  • 200 µL of human plasma is mixed with an internal standard.

  • The sample is acidified with 1.0% formic acid in water.

  • The mixture is loaded onto a pre-conditioned SPE cartridge.

  • The cartridge is washed to remove interfering substances.

  • The analytes are eluted with an appropriate organic solvent.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is frequently used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is employed.

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Determination of this compound in Bulk Drug by LC-MS

This method focuses on the detection and quantification of a specific process-related impurity in the active pharmaceutical ingredient (API), a critical aspect of quality control.

Sample Preparation:

  • A known amount of the Oseltamivir bulk drug is accurately weighed.

  • The sample is dissolved in a suitable diluent to a specific concentration.

Chromatographic Conditions:

  • Column: A high-performance C18 column is used for the separation of the impurity from the main compound.

  • Mobile Phase: A mixture of a buffer and an organic solvent is used.

  • Flow Rate: Typically around 1.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a specific wavelength (e.g., 215 nm) is often used for quantification, while mass spectrometry is used for confirmation.[1]

Method Validation: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with the LOD often defined as an S/N of 3 and the LOQ as an S/N of 10.[1]

Visualizing the Workflow

To better understand the logical flow of determining the limit of detection and quantification for a drug impurity, the following diagram illustrates a general experimental workflow.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Evaluation cluster_validation Method Validation start Start: Obtain API Batch prep_std Prepare Standard Solutions of Impurity start->prep_std prep_sample Prepare Spiked API Samples at Various Concentrations start->prep_sample lcms_analysis LC-MS Analysis prep_std->lcms_analysis prep_sample->lcms_analysis peak_integration Peak Integration & Area Measurement lcms_analysis->peak_integration sn_ratio Calculate Signal-to-Noise Ratio (S/N) peak_integration->sn_ratio lod_loq_det Determine LOD (S/N ≈ 3) & LOQ (S/N ≈ 10) sn_ratio->lod_loq_det precision Assess Precision at LOQ lod_loq_det->precision accuracy Assess Accuracy at LOQ lod_loq_det->accuracy end End: Validated Method precision->end accuracy->end

Caption: Experimental workflow for LOD and LOQ determination.

Signaling Pathway of Oseltamivir Action

Oseltamivir is a prodrug that is converted to its active form, Oseltamivir Carboxylate, which then inhibits the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the infection.

Oseltamivir_Pathway cluster_host Host Cell cluster_virus Influenza Virus oseltamivir Oseltamivir (Prodrug) esterases Hepatic Esterases oseltamivir->esterases Metabolism osel_carboxylate Oseltamivir Carboxylate (Active Metabolite) esterases->osel_carboxylate neuraminidase Neuraminidase osel_carboxylate->neuraminidase Inhibition virus_release Viral Release Blocked neuraminidase->virus_release

Caption: Oseltamivir's mechanism of action.

References

accuracy and precision of 4-N-Desacetyl-5-N-acetyl Oseltamivir quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the accuracy and precision of analytical methods for the quantification of Oseltamivir and its related compounds, including the impurity 4-N-Desacetyl-5-N-acetyl Oseltamivir, is essential for researchers, scientists, and drug development professionals. While specific validated methods for this compound are not extensively detailed in publicly available literature, the well-established methods for Oseltamivir and its other impurities provide a strong foundation for its quantification. This guide compares the most common analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), and provides insights into their performance.

The quantification of impurities is critical in pharmaceutical development to ensure the safety and efficacy of the final drug product. This compound is a structural isomer and a potential process-related impurity in the synthesis of Oseltamivir. The analytical methods employed for its detection and quantification must be sensitive, accurate, and precise.

Comparison of Quantification Methods

Liquid chromatography is the cornerstone for the analysis of Oseltamivir and its related substances. The choice between LC-MS/MS and HPLC-UV often depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is renowned for its high sensitivity and selectivity, making it the method of choice for bioanalytical applications where analytes are present at very low concentrations, such as in plasma, saliva, or urine.[1][2]

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the quality control of bulk drug substances and pharmaceutical formulations.[3][4] While generally less sensitive than LC-MS/MS, it offers sufficient performance for the quantification of impurities at required levels in drug manufacturing.

The following table summarizes the performance data from various validated methods for Oseltamivir and its impurities, which can be considered indicative of the performance expected for the quantification of this compound.

Quantitative Data Summary

MethodAnalyte(s)MatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQReference
LC-MS/MS Oseltamivir & Oseltamivir CarboxylateHuman Plasma0.5–200 ng/mL (Oseltamivir), 2.0–800 ng/mL (Oseltamivir Carboxylate)Not explicitly stated, but method was successfully used in a bioequivalence studyNot explicitly stated, but method was successfully used in a bioequivalence studyNot specified0.5 ng/mL (Oseltamivir), 2.0 ng/mL (Oseltamivir Carboxylate)[2]
LC-MS/MS OseltamivirHuman Plasma0.3-200 ng/mL97 to 105%<10%0.08 ng/mL0.30 ng/mL[5]
LC-MS OSPRC-AOseltamivir Drug SubstanceLOQ to 150% of limit80.0% to 101.32%Method Precision: 4.26%, Intermediate Precision: 4.00%S/N ratio of 4.79 at 0.00015%S/N ratio of 13.46 at 0.0005%[1][6]
Chiral HPLC Enantiomeric ImpurityOseltamivir Drug Substance0.035–0.300% w/w91% and 94%Not specified0.005% w/w0.035% w/w[7][8]
HPLC-UV Oseltamivir PhosphatePharmaceutical Preparations0.6 mg/mL to 4.5 mg/mLWithin ±11%Within ±11%2.2 ng (220 nm), 4.2 ng (254 nm)Not specified[3]
HPLC-UV Oseltamivir and known impuritiesOseltamivir Drug SubstanceLOQ to 300% of impurity specification limit99.8-101.2% (Oseltamivir), 97.2-101.3% (Impurities)1.6%Not specifiedNot specified[4]

OSPRC-A: Oseltamivir Phosphate Related Compound A

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and adapting these methods for the quantification of this compound. Below are generalized protocols for LC-MS/MS and HPLC-UV methods based on the cited literature.

LC-MS Method for Oseltamivir Impurity (OSPRC-A)

This method is designed for the trace level quantification of impurities in the Oseltamivir drug substance.[1][6]

  • Sample Preparation:

    • A stock solution of the OSPRC-A standard is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., analytical grade water).

    • Working standard solutions are prepared by diluting the stock solution to the desired concentrations.

    • The Oseltamivir test sample is prepared by dissolving an accurately weighed amount of the drug substance in the diluent to a specified concentration (e.g., 5 mg/mL).

  • Chromatographic Conditions:

    • Column: DEVELOSIL ODS-UG-5, (50×3.0 mm, 5.0 µm)

    • Mobile Phase: Isocratic elution with a suitable mobile phase (details not specified in the abstract).

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Detection:

    • Instrument: Liquid chromatograph coupled with a single mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used for Oseltamivir and its related compounds.

    • Detection: Selected Ion Monitoring (SIM) of the specific m/z for the impurity.

HPLC-UV Method for Oseltamivir and Impurities

This method is suitable for the quality control of Oseltamivir in bulk drug and pharmaceutical formulations.[4]

  • Sample Preparation:

    • Standard stock solutions of Oseltamivir and its known impurities are prepared by dissolving accurately weighed amounts in the diluent.

    • Working standard and resolution solutions are prepared from the stock solutions.

    • A sample solution is prepared by dissolving the drug substance or the content of a capsule in the diluent to a target concentration (e.g., 1.4 mg/mL). The solution is then filtered through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µ)

    • Mobile Phase: A mixture of a buffer (e.g., pH 2.5 phosphate buffer) and methanol in a specific ratio (e.g., 55:45, v/v) is used in an isocratic mode.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

Visualizing the Analytical Workflow

A generalized workflow for the quantification of Oseltamivir and its impurities using liquid chromatography is depicted below. This workflow is applicable to both LC-MS/MS and HPLC-UV methods, with the main difference being the detector used.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Start: Weighing of Analyte and Drug Substance dissolution Dissolution in a Suitable Diluent start->dissolution dilution Serial Dilution to Working Concentrations dissolution->dilution filtration Sample Filtration (if necessary) dilution->filtration injection Injection into LC System filtration->injection separation Chromatographic Separation on Analytical Column injection->separation detection Detection separation->detection integration Peak Integration and Quantification detection->integration calculation Calculation of Concentration integration->calculation report Final Report calculation->report

References

A Comparative Guide to Forced Degradation Studies of Oseltamivir and Its Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of forced degradation studies on oseltamivir phosphate, an antiviral medication. The data presented herein, compiled from various scientific studies, offers insights into the drug's stability under different stress conditions, the formation of degradation products, and the analytical methodologies employed for their characterization. This information is crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements.

Comparison of Oseltamivir Phosphate Degradation Under Various Stress Conditions

The intrinsic stability of oseltamivir phosphate has been evaluated under several stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the quantitative data from different studies, highlighting the extent of degradation and the major impurities formed.

Stress ConditionReagents and DurationTemperature% DegradationMajor Impurities/Degradation Products (DPs)Reference
Acidic Hydrolysis 1.0 N HCl, 30 min80 °C74%>11 DPs; Major DPs at RRT 0.34 (12.22%) and 0.91 (7.71%)[1]
0.1 N HCl, 30 min80 °C~10%9 DPs[1]
1 M HCl, 3 hours90 °CSignificantNot specified
Alkaline Hydrolysis 0.1 N NaOH, 10 min80 °C85.2%Not specified[1]
0.1 M NaOH, 3 hoursRoom Temp100%One major DP at RT 2.8 min[2]
0.1 M NaOH, 5 hours60 °CSignificantNot specified
Oxidative Degradation 3% v/v H₂O₂, 2 hours80 °C96.96%Major DP at RRT 0.91 (1.5%)[1]
3% H₂O₂, 30 min90 °CSignificantNot specified
Thermal Degradation Solid state, 60 days50 °CNot specifiedNot specified[3]
Solution, 24 minutes60 °CSignificantNot specified
Photolytic Degradation Sunlight (60,000–70,000 lux), 2 daysAmbient1.1%Stable[1][3]

RRT: Relative Retention Time; RT: Retention Time

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures followed in the cited forced degradation studies of oseltamivir phosphate.

Preparation of Stock and Sample Solutions
  • Standard Stock Solution: A standard stock solution of oseltamivir phosphate is typically prepared by dissolving an accurately weighed amount of the reference standard in a suitable diluent (e.g., a mixture of buffer and organic solvent) to achieve a known concentration (e.g., 28 µg/mL).[1]

  • Sample Solution: For the drug substance, a solution is prepared by dissolving an accurately weighed amount in the diluent to a specified concentration (e.g., 1.4 mg/mL).[1] For drug products like capsules, the contents of a specific number of capsules are pooled, and a quantity equivalent to a certain amount of oseltamivir phosphate is dissolved in the diluent.[4]

Forced Degradation (Stress) Studies

Forced degradation studies are performed to generate potential degradation products and assess the stability of the drug.

  • Acidic Hydrolysis: A solution of oseltamivir phosphate is treated with an acid (e.g., 1.0 N HCl) and heated in a water bath (e.g., at 80°C) for a specific duration (e.g., 30 minutes). The solution is then neutralized with a base (e.g., 1.0 N NaOH).[1]

  • Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C) for a defined period (e.g., 10 minutes). The resulting solution is neutralized with an acid (e.g., 0.1 N HCl).[1]

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% v/v H₂O₂) and heated (e.g., at 80°C) for a specified time (e.g., 2 hours).[1]

  • Thermal Degradation: The solid drug substance is kept in a hot air oven at a specific temperature (e.g., 50°C) for an extended period (e.g., 60 days).[3] For solutions, the drug solution is heated at a certain temperature (e.g., 60°C) for a shorter duration (e.g., 24 minutes).

  • Photolytic Degradation: The solid drug substance is exposed to sunlight (e.g., 60,000–70,000 lux) for a defined period (e.g., 2 days).[3]

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to separate and quantify the drug and its degradation products.

  • Chromatographic System: An HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector is commonly used.[1]

  • Column: A reverse-phase column, such as an Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or a Kromasil C18 (250 mm x 4.6 mm, 5 µm), is frequently employed for separation.[1][5]

  • Mobile Phase: The mobile phase is typically a mixture of a buffer (e.g., pH 2.5 buffer with 1% orthophosphoric acid) and an organic solvent like methanol or acetonitrile in an isocratic or gradient elution mode.[1][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: The eluent is monitored at a specific UV wavelength, commonly 215 nm or 237 nm.[1]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of oseltamivir.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion Start Start: Oseltamivir Phosphate API/Formulation Prep_Solutions Prepare Stock and Sample Solutions Start->Prep_Solutions Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Prep_Solutions->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Prep_Solutions->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂, 80°C) Prep_Solutions->Oxidative Thermal Thermal Degradation (e.g., 50°C, solid state) Prep_Solutions->Thermal Photo Photolytic Degradation (Sunlight) Prep_Solutions->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Acquisition and Processing (Peak Area, % Degradation, Impurity Profile) HPLC->Data Report Generate Report: - Degradation Pathway - Method Validation - Stability Assessment Data->Report

Caption: Workflow of a forced degradation study for oseltamivir phosphate.

Impurity Profile and Degradation Pathways

Forced degradation studies reveal that oseltamivir is susceptible to degradation, particularly under hydrolytic (acidic and alkaline) and oxidative conditions.[1] In contrast, it shows considerable stability under photolytic conditions.[1]

Several degradation products have been identified and characterized. For instance, under acidic and alkaline stress, a total of five degradation products (Os I to Os V) were generated in one study.[6] Two of these, Os IV and Os V, were previously unreported. The degradation pathways often involve hydrolysis of the ester and amide functionalities, as well as N,N-acyl migration.[3][6] The primary metabolite in the human body, oseltamivir carboxylate, is also a key transformation product observed in laboratory experiments with activated sludge.[7]

The development of a robust, stability-indicating analytical method is paramount to accurately separate and quantify oseltamivir from its process-related impurities and degradation products.[5] Such methods are essential for ensuring the quality, safety, and efficacy of the final drug product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of oseltamivir with other key neuraminidase inhibitors: zanamivir, peramivir, and laninamivir. The data presented is compiled from various studies to offer an objective overview of their relative potencies against different influenza virus strains. This document is intended to support research and development efforts in the field of antiviral therapeutics.

Mechanism of Action: Targeting Viral Egress

Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells. By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues, leading to the aggregation of virions on the cell surface and limiting the spread of the infection.

Below is a diagram illustrating the mechanism of action of neuraminidase inhibitors.

Neuraminidase_Inhibition_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Attachment 1. Virus Attachment (Hemagglutinin binds to sialic acid) Viral_Replication 2. Viral Entry & Replication Virus_Attachment->Viral_Replication Budding_Virions 3. Budding of New Virions Viral_Replication->Budding_Virions Neuraminidase_Action 4a. Neuraminidase cleaves sialic acid for viral release Budding_Virions->Neuraminidase_Action Inhibited_NA 4b. Inhibitor blocks Neuraminidase active site Budding_Virions->Inhibited_NA Inhibition Viral_Release 5a. Virus Spreads Neuraminidase_Action->Viral_Release NA_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) NA_Inhibitor->Inhibited_NA Binds to active site Aggregation 5b. Virions Aggregate on cell surface Inhibited_NA->Aggregation

Mechanism of neuraminidase inhibition in the influenza virus lifecycle.

Comparative In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a neuraminidase inhibitor required to inhibit 50% of the neuraminidase enzyme activity in vitro. Lower IC50 values indicate greater potency.

The following table summarizes the IC50 values of oseltamivir carboxylate (the active metabolite of oseltamivir), zanamivir, peramivir, and laninamivir against various influenza A and B virus subtypes. It is important to note that IC50 values can vary depending on the specific viral strain and the assay conditions used.

DrugInfluenza A(H1N1) IC50 (nM)Influenza A(H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir Carboxylate 0.4 - 1.34[1]0.67 - 2.28[1]9.67 - 13[1]
Zanamivir 0.92[1]2.28 - 3.09[1]4.19[1]
Peramivir ~0.03 - 0.06[1]Lower than Oseltamivir and Zanamivir[1]Lower than Oseltamivir and Zanamivir[1]
Laninamivir Generally similar to or slightly lower than zanamivirGenerally similar to or slightly lower than zanamivirGenerally similar to or slightly lower than zanamivir

Comparative In Vitro Efficacy: EC50 Values

The half-maximal effective concentration (EC50) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In cell-based assays, it represents the concentration required to inhibit viral replication by 50%. This metric provides a more biologically relevant measure of a drug's antiviral activity within a cellular environment.

Recent studies on seasonal influenza H1N1 strains have shown a significant increase in the EC50 of oseltamivir compared to earlier reference strains, suggesting a potential decrease in its effectiveness.[2] One study found that for more than half of the seasonal strains tested, the EC50 was 100-fold higher than that of the 2009 H1N1 strain.[2]

DrugInfluenza A(H1N1) EC50 (µM)
Oseltamivir (2009 Reference Strain) 0.41[2]
Oseltamivir (2023 Seasonal Strains) Ranged from <100 to >800[2]

Direct comparative EC50 data for all four neuraminidase inhibitors across a wide range of strains is limited in the available literature. However, the existing data for oseltamivir highlights the importance of continuous surveillance of antiviral susceptibility in circulating influenza strains.

Experimental Protocols

The determination of in vitro efficacy for neuraminidase inhibitors relies on standardized laboratory procedures. Below are detailed methodologies for the key assays used to generate the data in this guide.

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.

Workflow Diagram:

NA_Inhibition_Assay_Workflow Start Start Virus_NA Prepare Virus Neuraminidase Start->Virus_NA Compound_Dilution Serially Dilute Test Compounds Start->Compound_Dilution Pre_incubation Pre-incubate NA with Compounds Virus_NA->Pre_incubation Compound_Dilution->Pre_incubation Substrate_Addition Add Fluorogenic Substrate (e.g., MUNANA) Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Measure Fluorescence Incubation->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for a fluorescence-based neuraminidase inhibition assay.

Detailed Methodology:

  • Virus and Neuraminidase Preparation: Influenza viruses are propagated in a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells. The viral neuraminidase can be used directly from viral lysates or in a purified form.

  • Compound Preparation: Test compounds (oseltamivir, zanamivir, etc.) are dissolved in an appropriate solvent and serially diluted to a range of concentrations.

  • Enzyme Reaction: The viral neuraminidase is pre-incubated with the diluted compounds for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: A fluorogenic substrate, typically 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Incubation: The reaction plate is incubated at 37°C for a defined time (e.g., 60 minutes).

  • Signal Detection: The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone. The fluorescence is measured using a microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the replication of the influenza virus in a cell culture system.

Workflow Diagram:

Cell_Based_Assay_Workflow Start Start Cell_Seeding Seed MDCK cells in multi-well plates Start->Cell_Seeding Virus_Infection Infect cells with Influenza Virus Cell_Seeding->Virus_Infection Compound_Treatment Add serial dilutions of test compounds Virus_Infection->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Plaque_Staining Fix and stain cells to visualize plaques Incubation->Plaque_Staining Plaque_Counting Count viral plaques Plaque_Staining->Plaque_Counting Data_Analysis Calculate EC50 Plaque_Counting->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro plaque reduction assay.

Detailed Methodology:

  • Cell Culture: MDCK cells are seeded into multi-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayers are washed and then infected with a standardized amount of influenza virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry, the virus-containing medium is removed, and the cells are overlaid with a medium (often containing agarose) that includes serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for virus replication and the formation of plaques (localized areas of cell death).

  • Plaque Visualization: The cells are fixed and then stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: The number of plaques is counted for each compound concentration. The percentage of plaque reduction is calculated relative to an untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of oseltamivir and other major neuraminidase inhibitors. Peramivir consistently demonstrates the lowest IC50 values in enzyme inhibition assays, indicating high potency. Oseltamivir and zanamivir exhibit comparable efficacy, although their relative potency can vary depending on the influenza subtype. The emergence of influenza strains with reduced susceptibility to oseltamivir, as indicated by increased EC50 values, underscores the critical need for ongoing surveillance and the development of new antiviral strategies. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the evaluation of novel anti-influenza compounds.

References

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